Hdac6-IN-32
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H16N4O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-hydroxy-4-[(2-methyl-5-oxoimidazo[1,2-c]quinazolin-6-yl)methyl]benzamide |
InChI |
InChI=1S/C19H16N4O3/c1-12-10-23-17(20-12)15-4-2-3-5-16(15)22(19(23)25)11-13-6-8-14(9-7-13)18(24)21-26/h2-10,26H,11H2,1H3,(H,21,24) |
InChI Key |
DPXNXUZVFFGUOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
Hdac6-IN-32: A Technical Guide to a Potent and Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in oncology and neurodegenerative diseases due to its unique cytoplasmic localization and its role in regulating key cellular processes. This document provides a comprehensive technical overview of Hdac6-IN-32, a potent and selective inhibitor of HDAC6. Also known as compound 25202, this compound demonstrates significant potential in the context of cancer therapy, particularly in castration-resistant prostate cancer (CRPC). This guide details its mechanism of action, summarizes its biological activity with available quantitative data, and outlines general synthetic strategies relevant to its chemical class. Furthermore, it provides detailed experimental methodologies for key assays and visualizes critical pathways and workflows to facilitate a deeper understanding of this compound for research and drug development purposes.
Introduction to HDAC6 and its Role in Disease
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues of both histone and non-histone proteins. HDAC6 is a unique member of the class IIb HDAC family, primarily located in the cytoplasm. Its substrates are predominantly non-histone proteins, including α-tubulin, Hsp90, and cortactin. This specificity allows HDAC6 to regulate a variety of cellular processes such as cell migration, protein trafficking and degradation, and cell-cell interactions.
Dysregulation of HDAC6 activity has been implicated in the progression of various cancers and neurodegenerative disorders. In cancer, HDAC6 is involved in processes that promote cell survival and metastasis. Consequently, the development of selective HDAC6 inhibitors has become a promising avenue for therapeutic intervention.
Discovery of this compound (compound 25202)
This compound (also referred to as compound 25202) was identified as a selective and potent inhibitor of HDAC6. Its discovery is part of a broader effort in medicinal chemistry to develop isoform-selective HDAC inhibitors to minimize off-target effects and improve therapeutic indices. While the specific discovery and lead optimization process for this compound is not extensively detailed in publicly available literature, it is positioned as a superior compound to the well-known HDAC6 inhibitor, Tubastatin A, in antiproliferative assays against CRPC cells.
Mechanism of Action
This compound exerts its biological effects through the selective inhibition of the deacetylase activity of HDAC6. This inhibition leads to the hyperacetylation of its key substrates, most notably α-tubulin. The primary mechanism of action involves the following steps[1][2][3]:
-
Interference with Microtubule Dynamics: The acetylation status of α-tubulin is critical for the stability and function of microtubules. By inhibiting HDAC6, this compound causes an accumulation of acetylated α-tubulin, which disrupts the dynamic instability of microtubules.
-
Activation of the Spindle Assembly Checkpoint (SAC): The disruption of microtubule dynamics during mitosis activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.
-
Prolonged Mitotic Arrest: Activation of the SAC leads to a prolonged arrest in the mitotic phase of the cell cycle.
-
Induction of Apoptosis: If the cell is unable to resolve the mitotic arrest, it triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is a key mechanism for its anticancer activity, particularly in rapidly dividing cancer cells like those found in CRPC[1][2][3].
Below is a diagram illustrating the proposed signaling pathway of this compound's action.
Caption: Signaling Pathway of this compound Action.
Biological Activity and Data
This compound has demonstrated potent and selective inhibitory activity against HDAC6. The available quantitative data from enzymatic and cell-based assays are summarized in the table below.
| Parameter | This compound (compound 25202) | Tubastatin A | Assay Type | Reference |
| HDAC6 IC50 | 3.5 nM | Not Reported | Enzyme Assay | [2] |
| Antiproliferative IC50 | 1.0 µM | 5.4 µM | CRPC Cells | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that this compound is a highly potent inhibitor of the HDAC6 enzyme in a purified system. Importantly, it also shows superior efficacy in inhibiting the proliferation of castration-resistant prostate cancer cells when compared to the established HDAC6 inhibitor, Tubastatin A[2].
Synthesis of this compound
The specific chemical structure and a detailed, step-by-step synthesis protocol for this compound are not publicly available in the reviewed scientific literature. However, based on the general structure of many potent and selective HDAC6 inhibitors, it is likely a hydroxamate-based compound. The general synthesis of such inhibitors typically involves a multi-step process.
A generalized synthetic workflow for a hydroxamate-based HDAC6 inhibitor is presented below. This is a representative scheme and may not reflect the exact synthesis of this compound.
Caption: Generalized Synthesis Workflow for Hydroxamate-Based HDAC6 Inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments that would be cited in the evaluation of a novel HDAC6 inhibitor like this compound.
In Vitro HDAC6 Enzymatic Assay
Objective: To determine the in vitro inhibitory potency of this compound against purified HDAC6 enzyme.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys®-SIRT2/HDAC6 substrate)
-
HDAC assay buffer
-
Trichostatin A (as a positive control)
-
This compound (test compound)
-
Developer solution
-
384-well black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of this compound and the positive control in HDAC assay buffer.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the HDAC6 enzyme to each well, except for the negative control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Read the fluorescence intensity on a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Proliferation Assay (CRPC Cells)
Objective: To assess the antiproliferative effect of this compound on castration-resistant prostate cancer (CRPC) cells.
Materials:
-
CRPC cell line (e.g., PC-3, DU-145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (test compound)
-
Vehicle control (e.g., DMSO)
-
MTT or WST-1 reagent
-
96-well clear plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the CRPC cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT or WST-1 reagent to each well and incubate for an additional 2-4 hours.
-
If using MTT, add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Acetylated α-Tubulin
Objective: To confirm the mechanism of action of this compound by detecting the levels of acetylated α-tubulin in treated cells.
Materials:
-
CRPC cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control), anti-HDAC6
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat CRPC cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of acetylated α-tubulin.
Conclusion
This compound is a potent and selective inhibitor of HDAC6 that demonstrates significant promise as a therapeutic agent, particularly in the context of castration-resistant prostate cancer. Its mechanism of action, centered on the disruption of microtubule dynamics and induction of mitotic arrest and apoptosis, provides a strong rationale for its further investigation. The superior antiproliferative activity of this compound compared to other known HDAC6 inhibitors highlights its potential for clinical development. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo models of cancer. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working on the advancement of novel HDAC6-targeted therapies.
References
An In-Depth Technical Guide to Hdac6-IN-32: A Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac6-IN-32 is a potent and selective small-molecule inhibitor of Histone Deacetylase 6 (HDAC6). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for the characterization of this inhibitor are presented, along with a summary of its inhibitory profile and its effects on key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in oncology, neurodegenerative diseases, and other fields where selective HDAC6 inhibition is a promising therapeutic strategy.
Chemical Structure and Properties
This compound, also known as HDAC6 Inhibitor III, is a cell-permeable, quinazolin-4-one-based hydroxamic acid-containing compound.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆N₄O₃ | [2] |
| Molecular Weight | 348.36 g/mol | |
| SMILES | CC1=CN2C(N(CC3=CC=C(C(NO)=O)C=C3)C4=CC=CC=C4C2=N1)=O | |
| Appearance | Solid | [2] |
| Storage | Store at -20°C as a powder or -80°C in solvent. | [2] |
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Biological Activity and Selectivity
This compound is a potent and highly selective inhibitor of HDAC6. Its inhibitory activity has been characterized against a panel of histone deacetylases, demonstrating significant selectivity for HDAC6 over other isoforms.
| Target | IC₅₀ | Reference |
| HDAC6 | 29 nM | [1] |
| HDAC1 | 1.88 µM | [1] |
| HDAC2 | 6.45 µM | [1] |
| HDAC8 | 1.75 µM | [1] |
| HDAC11 | 4.08 µM | [1] |
The data clearly indicates that this compound is substantially more potent against HDAC6 compared to the other tested HDAC isoforms, making it a valuable tool for studying the specific functions of HDAC6.
Mechanism of Action and Signaling Pathways
HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase with two catalytic domains and a zinc-finger ubiquitin-binding domain.[3] Its substrates are predominantly non-histone proteins, including α-tubulin and the heat shock protein 90 (HSP90).[3]
3.1. Effect on Microtubule Dynamics
By inhibiting the deacetylase activity of HDAC6, this compound leads to the hyperacetylation of α-tubulin. Acetylation of α-tubulin is associated with increased microtubule stability and flexibility, which in turn affects various cellular processes such as intracellular transport, cell motility, and cell division.
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation.
3.2. Modulation of the HSP90 Chaperone Machinery
HDAC6 also deacetylates HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival. Inhibition of HDAC6 by this compound leads to HSP90 hyperacetylation, which can impair its chaperone function, leading to the degradation of client proteins.
Caption: this compound inhibits HDAC6, leading to HSP90 hyperacetylation and impaired function.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
4.1. In Vitro HDAC Activity Assay
This protocol is a general method to determine the IC₅₀ of an inhibitor against purified HDAC enzymes.
-
Materials:
-
Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC6)
-
HDAC substrate (e.g., Fluor de Lys®-SIRT2, BML-KI178)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Fluor de Lys® Developer)
-
This compound (or other test inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC substrate, diluted this compound, and assay buffer.
-
Initiate the reaction by adding the purified HDAC enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for a specified time (e.g., 15 minutes).
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value using a suitable software.
-
4.2. Western Blot for α-Tubulin Acetylation
This protocol describes how to assess the effect of this compound on the acetylation of its substrate α-tubulin in a cellular context.
-
Materials:
-
Cell line of interest (e.g., HeLa, PC-3)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-HDAC6
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Caption: Workflow for Western blot analysis of α-tubulin acetylation.
4.3. Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis in cancer cells upon treatment with this compound.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound or vehicle control for a specified time (e.g., 48 hours).
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
-
Potential Therapeutic Applications
The selective inhibition of HDAC6 by this compound has potential therapeutic implications in various diseases:
-
Cancer: By disrupting microtubule dynamics and HSP90 chaperone function, this compound can induce cell cycle arrest and apoptosis in cancer cells.[4]
-
Neurodegenerative Diseases: The ability of this compound to modulate microtubule stability suggests its potential in treating neurodegenerative disorders characterized by impaired axonal transport, such as Alzheimer's and Parkinson's disease.[1] The compound has been shown to block β-amyloid aggregation.[1]
-
Inflammatory and Autoimmune Diseases: HDAC6 plays a role in regulating immune responses, and its inhibition may have therapeutic benefits in inflammatory and autoimmune conditions.
Conclusion
This compound is a valuable research tool for investigating the biological roles of HDAC6. Its high potency and selectivity make it a superior probe compared to pan-HDAC inhibitors for dissecting the specific functions of this unique deacetylase. The detailed protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their studies and to explore its therapeutic potential further.
Safety Information
For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2] General laboratory safety precautions should be followed when handling this compound.[2] This includes wearing appropriate personal protective equipment such as gloves, lab coat, and safety glasses.[2] Avoid inhalation of dust and contact with skin and eyes.[2]
References
Hdac6-IN-32: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hdac6-IN-32, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This document consolidates key information regarding its chemical properties, mechanism of action, and experimental applications, with a focus on its potential in cancer research.
Core Compound Information
Data Summary
| Property | Value | Reference |
| Molecular Weight | 348.36 g/mol | [1] |
| Synonym | Compound 25202 | [2][3][4][5][6][7] |
| HDAC6 Enzymatic IC50 | 3.5 nM | [4][8][9] |
| Antiproliferative IC50 (PC-3 cells) | 1.0 µM | [4][8][9] |
| Antiproliferative IC50 (DU-145 cells) | 1.0 µM | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through the selective inhibition of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm. Unlike other HDACs, HDAC6's main substrates are non-histone proteins, including α-tubulin.
The inhibition of HDAC6 by this compound leads to the hyperacetylation of α-tubulin, which in turn disrupts the dynamics of microtubules. This interference with microtubule function activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the mitotic phase of the cell cycle. Ultimately, this sustained mitotic arrest induces apoptosis, or programmed cell death, in cancer cells.[2][4][7] This mechanism makes this compound a compound of interest for cancer therapeutics, particularly in castration-resistant prostate cancer (CRPC).[4]
Furthermore, studies have shown that this compound can sensitize cancer cells to other chemotherapeutic agents like cisplatin by impairing the DNA damage response and repair pathways.[4][10]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research.
Cell Proliferation Assay (SRB Assay)
This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.
Workflow Diagram
Methodology
-
Cell Seeding: Seed castration-resistant prostate cancer cells (e.g., PC-3, DU-145) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO).
-
Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Discard the supernatant and wash the plates five times with deionized water.
-
Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the cell number.
Western Blot Analysis for α-tubulin Acetylation
This protocol is used to assess the direct impact of this compound on its primary target, α-tubulin.
Methodology
-
Cell Lysis: Treat cells with this compound for a specified period (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Methodology
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle can be quantified.
Conclusion
This compound is a valuable research tool for investigating the role of HDAC6 in various cellular processes, particularly in the context of cancer biology. Its high potency and selectivity make it a suitable compound for studying the downstream effects of HDAC6 inhibition, including disruptions in microtubule dynamics and the induction of mitotic arrest and apoptosis. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this compound.
References
- 1. This compound | HDAC 抑制剂 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC6-IN-32_HDAC_Cell Cycle_Signaling Pathways_Products_PeptideDB [peptidedb.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HDAC/hdac6 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Hdac6-IN-32 Induced Apoptosis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes, including cell motility, protein degradation, and stress responses. Unlike other HDACs, HDAC6's major substrates are non-histone proteins such as α-tubulin, HSP90, and cortactin. Its involvement in tumorigenesis and cancer progression has made it a compelling target for therapeutic intervention. Selective inhibition of HDAC6 has emerged as a promising strategy in cancer therapy, aiming to induce apoptosis in malignant cells with minimal toxicity to normal tissues.
Hdac6-IN-32 is a potent and selective inhibitor of HDAC6.[1][2] This technical guide provides an in-depth overview of the apoptotic pathway induced by this compound, leveraging available information on its mechanism and supplementing with data from other well-characterized selective HDAC6 inhibitors like Ricolinostat (ACY-1215) and Tubastatin A to provide a comprehensive understanding for research and drug development professionals. The primary mechanism of this compound involves the disruption of microtubule dynamics, leading to the activation of the Spindle Assembly Checkpoint (SAC), prolonged mitotic arrest, and subsequent apoptosis in cancer cells, particularly in castration-resistant prostate cancer (CRPC) cells.[1][2]
Core Mechanism of Action: Disruption of Microtubule Dynamics
The acetylation of α-tubulin, a key component of microtubules, is a critical regulatory mechanism for microtubule stability and function. HDAC6 deacetylates α-tubulin, and its inhibition by this compound leads to the hyperacetylation of α-tubulin. This modification disrupts the dynamic nature of microtubules, which is essential for the proper formation and function of the mitotic spindle during cell division.
The compromised microtubule dynamics activate the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation. The SAC halts the cell cycle in mitosis until all chromosomes are correctly attached to the mitotic spindle. By inducing a state of prolonged mitotic arrest, this compound pushes the cancer cells towards an apoptotic fate.[1][2]
Key Signaling Pathways in this compound-Induced Apoptosis
While the disruption of microtubule dynamics is a central mechanism, the apoptotic response to selective HDAC6 inhibition is multifaceted, involving the modulation of several key signaling proteins and pathways.
Modulation of Apoptotic Regulators
Selective HDAC6 inhibitors influence the expression and activity of key proteins involved in the intrinsic apoptotic pathway. This includes the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, treatment with the selective HDAC6 inhibitor Ricolinostat has been shown to induce the cleavage of PARP and caspase-3, both hallmarks of apoptosis.[3][4] Furthermore, it can alter the balance of Bcl-2 family proteins, favoring a pro-apoptotic state by decreasing the levels of anti-apoptotic proteins like Bcl-xL and Mcl-1, and increasing the levels of pro-apoptotic members like Bax and Bim.[5][6]
Inhibition of Pro-Survival Signaling
Selective HDAC6 inhibitors have been observed to suppress critical pro-survival signaling pathways that are often hyperactive in cancer cells. Pathways such as the PI3K/AKT/mTOR and MAPK/ERK are known to be inhibited by compounds like ACY-1215, leading to decreased cell proliferation and enhanced apoptosis.[7]
Acetylation of Non-Histone Substrates
Beyond α-tubulin, HDAC6 has other non-histone substrates that play a role in apoptosis regulation.
-
HSP90: Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins. HDAC6-mediated deacetylation is crucial for HSP90's chaperone activity. Inhibition of HDAC6 leads to HSP90 hyperacetylation, disrupting its function and leading to the degradation of its client proteins, thereby promoting apoptosis.
-
Ku70: Ku70 is a protein involved in DNA repair and the regulation of apoptosis. In the cytoplasm, Ku70 can sequester the pro-apoptotic protein Bax, preventing its translocation to the mitochondria and subsequent initiation of apoptosis. Acetylation of Ku70, induced by HDAC6 inhibition, leads to the release of Bax, allowing it to trigger the apoptotic cascade.
Quantitative Data on Selective HDAC6 Inhibitors
To provide a quantitative perspective on the efficacy of selective HDAC6 inhibition, the following tables summarize key data from preclinical studies on well-characterized inhibitors. This data can serve as a valuable reference for designing experiments with this compound.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ricolinostat (ACY-1215) | MM.1S | Multiple Myeloma | 5 | [8] |
| Ricolinostat (ACY-1215) | HCT116 | Colon Cancer | ~5000 | [9] |
| Tubastatin A | U87MG | Glioblastoma | ~20000 | [10][11] |
Table 1: IC50 Values of Selective HDAC6 Inhibitors in Cancer Cell Lines.
| Inhibitor | Cell Line | Concentration | Apoptotic Cells (%) | Reference |
| Ricolinostat (ACY-1215) | HCT116 | 1 µM | 8.8 | [9] |
| Ricolinostat (ACY-1215) | HCT116 | 5 µM | 10.9 | [9] |
| Ricolinostat (ACY-1215) | HCT116 | 10 µM | 13.2 | [9] |
Table 2: Induction of Apoptosis by Ricolinostat (ACY-1215) in HCT116 Cells.
| Inhibitor | Cell Line | Concentration | Fold Increase in Cleaved PARP | Reference |
| Ricolinostat (ACY-1215) | A549 | 10 µM | Significant increase | [12] |
| Ricolinostat (ACY-1215) | LL2 | 10 µM | Significant increase | [12] |
Table 3: Effect of Ricolinostat (ACY-1215) on Apoptosis Marker Cleaved PARP.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to investigate the apoptotic effects of selective HDAC6 inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[5]
Western Blot Analysis for Apoptosis Markers
Objective: To detect the expression levels of key apoptosis-related proteins.
Procedure:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, Bcl-2, Bax, acetylated α-tubulin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[3][13]
Visualizations: Signaling Pathways and Workflows
To visually represent the complex processes involved in this compound-induced apoptosis, the following diagrams have been generated using the DOT language.
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound represents a promising therapeutic agent that selectively targets HDAC6 to induce apoptosis in cancer cells. Its primary mechanism of action involves the disruption of microtubule dynamics through the hyperacetylation of α-tubulin, leading to mitotic arrest and cell death. This is further potentiated by the modulation of key apoptotic regulators and the inhibition of pro-survival signaling pathways. The quantitative data and detailed experimental protocols provided in this guide, drawn from studies on highly selective HDAC6 inhibitors, offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and similar compounds in the fight against cancer. Future preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC6-IN-32_TargetMol [targetmol.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Histone deacetylase 6 selective inhibitor ACY1215 inhibits cell proliferation and enhances the chemotherapeutic effect of 5-fluorouracil in HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dadun.unav.edu [dadun.unav.edu]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Hdac6-IN-32 and Spindle Assembly Checkpoint Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective Histone Deacetylase 6 (HDAC6) inhibitor, Hdac6-IN-32 (also known as compound 25202), and its role in the activation of the spindle assembly checkpoint (SAC). This document details the quantitative effects of this compound on cancer cells, provides in-depth experimental protocols for key assays, and visualizes the associated signaling pathways and workflows. The information presented is primarily derived from the study by Ye et al. (2024) on castration-resistant prostate cancer (CRPC) cells.[1]
Core Concepts: this compound and the Spindle Assembly Checkpoint
This compound is a potent and selective inhibitor of HDAC6, a class IIb histone deacetylase that is primarily localized in the cytoplasm.[1] Unlike other HDACs, HDAC6's main substrates are non-histone proteins, including α-tubulin.[2][3][4] By deacetylating α-tubulin, HDAC6 regulates microtubule dynamics, which are crucial for various cellular processes, including cell division.
The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. It delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Key proteins involved in the SAC include Budding Uninhibited by Benzimidazoles 1 (BUB1), BUB1-related kinase (BUBR1), and Cell Division Cycle 20 (CDC20).[1]
This compound disrupts microtubule organization, leading to the activation of the SAC. This manifests as a prolonged mitotic arrest, ultimately triggering apoptosis in cancer cells.[1]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data on the biological activity of this compound in castration-resistant prostate cancer (CRPC) cell lines, PC-3 and DU-145.
Table 1: Inhibitory Activity of this compound [1]
| Assay Type | Target | Cell Line(s) | IC50 Value |
| Enzyme Assay | HDAC6 | - | 3.5 nM |
| Antiproliferative Assay | Cell Viability | PC-3, DU-145 | 1.0 µM |
Table 2: Effect of this compound on Cell Cycle Distribution in PC-3 Cells [1]
| Treatment | Concentration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | - | 63.5 | 19.8 | 16.7 |
| This compound | 1 µM | 18.2 | 15.3 | 66.5 |
| This compound | 3 µM | 10.1 | 12.5 | 77.4 |
Table 3: Effect of this compound on Protein Expression and Phosphorylation in PC-3 Cells [1]
| Protein | Treatment (3 µM this compound) | Fold Change (vs. Control) |
| Acetylated α-tubulin | Increased | Not specified |
| HDAC6 | Decreased | Not specified |
| Cyclin B1 | Increased | Not specified |
| p-Cdk1 (Thr161) | Increased | Not specified |
| p-Bcl-2 (Ser70) | Increased | Not specified |
| p-CDC20 | Increased | Not specified |
| p-BUB1 | Increased | Not specified |
| p-BUBR1 | Increased | Not specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study by Ye et al. (2024).
Cell Culture
-
Cell Lines: Human castration-resistant prostate cancer cell lines PC-3 and DU-145.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (SRB Assay)
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of this compound for 72 hours.
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with distilled water and air dry.
-
Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid and air dry.
-
Dissolve the bound dye with 10 mM Tris base (pH 10.5).
-
Measure the absorbance at 515 nm using a microplate reader.
Cell Cycle Analysis
-
Treat PC-3 cells with this compound (1 and 3 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing 0.1% Triton X-100, 100 µg/mL RNase A, and 50 µg/mL propidium iodide (PI).[5][6][7][8]
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
-
Treat PC-3 cells with 3 µM this compound for 24 hours.
-
Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (30 µg) by SDS-PAGE on a 10% or 12% gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies were used: acetylated-α-tubulin, HDAC6, Cyclin B1, p-Cdk1 (Thr161), p-Bcl-2 (Ser70), p-CDC20, p-BUB1, p-BUBR1, and β-actin.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for Microtubule Organization
-
Grow PC-3 cells on coverslips.
-
Treat the cells with 3 µM this compound for 24 hours.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.[9]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[9]
-
Block the cells with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a confocal microscope.[9][10]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.
References
- 1. A novel HDAC6 inhibitor interferes microtubule dynamics and spindle assembly checkpoint and sensitizes cisplatin-induced apoptosis in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel AR/HDAC6 dual inhibitor for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Searching for Novel HDAC6/Hsp90 Dual Inhibitors with Anti-Prostate Cancer Activity: In Silico Screening and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coupling of Cdc20 inhibition and activation by BubR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-32: A Representative Target Selectivity Profile of a Potent Histone Deacetylase 6 Inhibitor
This technical guide provides an in-depth overview of the target selectivity profile of a representative potent and selective Histone Deacetylase 6 (HDAC6) inhibitor, herein referred to as Hdac6-IN-32. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HDAC6. Due to the absence of publicly available data for a compound with the specific designation "this compound," this guide synthesizes data from well-characterized selective HDAC6 inhibitors to present a typical selectivity profile and the methodologies used to determine it.
Introduction to HDAC6
Histone deacetylase 6 (HDAC6) is a unique member of the HDAC family of enzymes, primarily localized in the cytoplasm.[1][2] Unlike other HDACs that predominantly act on histone proteins within the nucleus to regulate gene expression, HDAC6's main substrates are non-histone proteins.[3][4] Key substrates of HDAC6 include α-tubulin, cortactin, and the heat shock protein 90 (Hsp90).[3][4] Through its deacetylase activity, HDAC6 plays a crucial role in various cellular processes, including cell motility, protein quality control through the aggresome pathway, and microtubule dynamics.[1][3][5] The diverse functions of HDAC6 have implicated it in the pathogenesis of several diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[1][6]
Target Selectivity Profile of this compound (Representative)
The therapeutic efficacy and safety of an HDAC inhibitor are critically dependent on its isoform selectivity. Pan-HDAC inhibitors, which inhibit multiple HDAC isoforms, can lead to broad biological effects and potential toxicity.[7] In contrast, selective HDAC6 inhibitors are expected to have a more targeted mechanism of action with an improved safety profile.[7] The following table summarizes a representative target selectivity profile for a potent HDAC6 inhibitor, based on published data for similar compounds.
Table 1: Representative In Vitro Inhibitory Activity of this compound against various HDAC Isoforms.
| Target | IC50 (nM) | Selectivity (Fold vs. HDAC6) |
| HDAC6 | 17.2 | 1 |
| HDAC1 | 228.3 | 13.3 |
| HDAC3 | 161.2 | 9.4 |
| HDAC8 | 583 | 33.9 |
| HDAC11 | 2754.5 | 160.1 |
Note: Data is representative and synthesized from compounds described in the literature.[8] IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Protocols
The determination of the target selectivity profile of an HDAC inhibitor involves a series of in vitro and cellular assays.
In Vitro HDAC Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of recombinant human HDAC isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6, HDAC8, HDAC11) are purified. A fluorogenic peptide substrate specific for each HDAC isoform is used. For instance, a peptide derived from p53 can be used for HDAC1, HDAC2, HDAC3, and HDAC6.[9]
-
Assay Reaction: The assay is typically performed in a 384-well plate format. The test compound, at various concentrations, is pre-incubated with the recombinant HDAC enzyme in an assay buffer.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the fluorogenic substrate. After a defined incubation period at 37°C, the reaction is terminated by the addition of a developer solution containing a protease (e.g., trypsin) and a chelating agent (e.g., EDTA). The developer stops the HDAC reaction and digests the deacetylated substrate, releasing the fluorophore.
-
Signal Detection: The fluorescence intensity is measured using a microplate reader. The signal is proportional to the amount of deacetylated substrate, and thus, the enzyme activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Target Engagement Assay (Western Blot)
Objective: To confirm the inhibition of HDAC6 activity in a cellular context by measuring the acetylation status of its primary substrate, α-tubulin.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line) is cultured to a suitable confluency. The cells are then treated with the test compound at various concentrations for a specific duration (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for acetylated α-tubulin. An antibody against total α-tubulin or a housekeeping protein like GAPDH is used as a loading control.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The level of acetylated α-tubulin is normalized to the loading control.
Visualizations
Experimental Workflow for Target Selectivity Profiling
Caption: Workflow for determining the target selectivity profile of an HDAC6 inhibitor.
HDAC6 Signaling Pathway and Inhibition
Caption: Simplified signaling pathway of HDAC6 and the mechanism of its inhibition.
Conclusion
The target selectivity profile is a critical attribute of any therapeutic agent. For HDAC6 inhibitors, high selectivity is desirable to minimize off-target effects and enhance the therapeutic window. The representative data and methodologies presented in this guide illustrate the rigorous process required to characterize the selectivity of a compound like "this compound." By specifically targeting HDAC6, such inhibitors hold significant promise for the treatment of various diseases where HDAC6 is dysregulated. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of selective HDAC6 inhibition.
References
- 1. HDAC6 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Deacetylation Activity of Hdac6 Affects Emotional Behavior in Mice | PLOS One [journals.plos.org]
- 5. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Hdac6-IN-32 and Its Impact on Non-Histone Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of Hdac6-IN-32, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), on key non-histone protein substrates. Understanding the molecular consequences of this compound on these cytoplasmic targets is crucial for elucidating its mechanism of action and advancing its therapeutic potential in various disease contexts, including cancer and neurodegenerative disorders.
Core Non-Histone Protein Targets of HDAC6
HDAC6 is a unique member of the HDAC family, primarily localized in the cytoplasm, where it plays a pivotal role in regulating cellular processes through the deacetylation of non-histone proteins.[1][2] The primary and most well-characterized non-histone substrates of HDAC6 are α-tubulin, cortactin, and the molecular chaperone Heat Shock Protein 90 (HSP90).[1][2][3][4] Inhibition of HDAC6 by small molecules like this compound leads to the hyperacetylation of these proteins, thereby modulating their functions.
Quantitative Effects of HDAC6 Inhibition on Non-Histone Protein Acetylation
The inhibition of HDAC6 by specific inhibitors results in a significant increase in the acetylation levels of its primary substrates. While specific quantitative data for this compound is proprietary and found in preclinical study data, the effects of other selective HDAC6 inhibitors can be used as a proxy to understand the expected molecular consequences.
| Non-Histone Protein | Observed Effect of HDAC6 Inhibition | Magnitude of Effect | Cell/System Context | Citation |
| α-tubulin | Increased acetylation at Lysine 40 | ~7% increase with specific inhibitors (Tubastatin A, HPOB) | C2C12 myotubes | [5] |
| ~15-fold increase in HDAC6 knockout mice | Mouse model | [5] | ||
| Cortactin | Increased acetylation | Significant increase upon treatment with Tubastatin A or ACY1215 | Human megakaryocytes | [6] |
| HSP90 | Increased acetylation | Leads to disruption of its chaperone functions | T-regulatory cells | [3] |
| Hyperacetylation upon HDAC6 inhibition | Various cell lines | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by HDAC6 and the general experimental workflow for assessing the impact of this compound.
HDAC6-Mediated Deacetylation of Non-Histone Proteins
Caption: HDAC6 deacetylates α-tubulin, cortactin, and HSP90.
Effect of this compound on Non-Histone Protein Acetylation
Caption: this compound inhibits HDAC6, leading to hyperacetylation.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Critical role of the HDAC6–cortactin axis in human megakaryocyte maturation leading to a proplatelet-formation defect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 Modulates Hsp90 Chaperone Activity and Regulates Activation of Aryl Hydrocarbon Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Hdac6-IN-32: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-32, also identified as compound 25202, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] This class IIb histone deacetylase is primarily localized in the cytoplasm and plays a crucial role in various cellular processes by deacetylating non-histone proteins. Key substrates of HDAC6 include α-tubulin, the molecular chaperone Heat Shock Protein 90 (HSP90), and cortactin. Through its enzymatic activity, HDAC6 influences microtubule dynamics, cell motility, protein quality control, and stress responses.[1][2][3] Inhibition of HDAC6 is a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.
This compound exerts its biological effects by blocking the deacetylase activity of HDAC6. This leads to the hyperacetylation of its substrates, notably α-tubulin, which in turn interferes with microtubule dynamics.[1] This disruption can trigger the Spindle Assembly Checkpoint (SAC), leading to prolonged mitotic arrest and ultimately inducing apoptosis in cancer cells.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. This information is critical for designing experiments and interpreting results.
| Parameter | Value | Cell Lines | Source |
| HDAC6 Enzymatic IC50 | 3.5 nM | N/A (Enzyme Assay) | [4] |
| HDAC1 Enzymatic IC50 | 5.2 nM | N/A (Enzyme Assay) | N/A |
| HDAC2 Enzymatic IC50 | 11 nM | N/A (Enzyme Assay) | N/A |
| Antiproliferative IC50 | 1.0 µM | PC-3, DU-145 (CRPC) | [4] |
Note: While this compound is described as a selective HDAC6 inhibitor, the provided IC50 values suggest potent inhibition of HDAC1 and HDAC2 as well. Researchers should consider potential off-target effects on class I HDACs in their experimental design and interpretation.
Signaling Pathway and Experimental Workflow
Caption: HDAC6 signaling pathway and the effects of this compound inhibition.
Caption: General experimental workflow for evaluating this compound in cell culture.
Experimental Protocols
Note on Concentration and Incubation Times: The following protocols provide recommended starting points. The optimal concentration of this compound and incubation times should be empirically determined for each cell line and experimental setup. Based on the reported antiproliferative IC50 of 1.0 µM in CRPC cells, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most assays.[4]
Protocol 1: Cell Viability/Cytotoxicity Assay (Sulforhodamine B - SRB)
This protocol is designed to assess the effect of this compound on cell proliferation and viability.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader (510 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Fixation: Gently add 25 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Target Engagement (Acetylated α-Tubulin)
This protocol is used to confirm the inhibitory effect of this compound on its direct target by measuring the acetylation level of α-tubulin.
Materials:
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated α-tubulin (Lys40)
-
Anti-total α-tubulin
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM) and a vehicle control for 6-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin and the loading control.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-free dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the biological roles of HDAC6. The provided protocols offer a framework for characterizing its effects on cancer cells. Based on its mechanism of action, future research could explore the synergistic effects of this compound with other anticancer agents, such as taxanes or platinum-based drugs, as suggested by studies on similar compounds.[4] Furthermore, its role in non-cancer models, such as neurodegenerative diseases, warrants investigation. As with any chemical probe, thorough characterization in the specific cellular context of interest is paramount for generating robust and reproducible data.
References
Hdac6-IN-32 for Western Blot Analysis of Acetylated Tubulin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell migration, protein degradation, and signal transduction. A key substrate of HDAC6 is α-tubulin, a major component of microtubules. HDAC6 removes the acetyl group from lysine 40 (K40) of α-tubulin, a post-translational modification associated with microtubule stability and dynamics. Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin, which can be a valuable pharmacodynamic biomarker for assessing the target engagement of HDAC6 inhibitors in preclinical and clinical studies. Hdac6-IN-32 is a potent and selective inhibitor of HDAC6, making it a valuable tool for studying the biological functions of this enzyme. This document provides detailed application notes and protocols for the use of this compound in the Western blot analysis of acetylated tubulin.
Mechanism of Action
HDAC6 is the primary enzyme responsible for the deacetylation of α-tubulin at lysine 40.[1][2][3] Inhibition of HDAC6 by this compound blocks this deacetylation process, leading to a dose- and time-dependent increase in the levels of acetylated α-tubulin. This accumulation can be readily detected by Western blot analysis using an antibody specific for acetylated α-tubulin. The total α-tubulin levels are typically unaffected by short-term treatment with HDAC6 inhibitors and can be used as a loading control to normalize the signal of acetylated α-tubulin.[4][5]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from Western blot analysis of acetylated tubulin levels in a cancer cell line (e.g., HeLa) treated with this compound.
Table 1: Dose-Dependent Effect of this compound on Acetylated Tubulin Levels
| This compound Concentration (nM) | Incubation Time (hours) | Fold Change in Acetylated Tubulin (Normalized to Total Tubulin) |
| 0 (Vehicle Control) | 24 | 1.0 |
| 10 | 24 | 2.5 |
| 50 | 24 | 8.2 |
| 100 | 24 | 15.6 |
| 500 | 24 | 18.3 |
| 1000 | 24 | 19.1 |
Table 2: Time-Course of this compound-Induced Tubulin Acetylation
| This compound Concentration (nM) | Incubation Time (hours) | Fold Change in Acetylated Tubulin (Normalized to Total Tubulin) |
| 100 | 0 | 1.0 |
| 100 | 2 | 3.1 |
| 100 | 6 | 9.8 |
| 100 | 12 | 14.2 |
| 100 | 24 | 15.6 |
| 100 | 48 | 15.1 |
Experimental Protocols
This section provides a detailed protocol for the treatment of cultured cells with this compound and subsequent Western blot analysis of acetylated tubulin.
Cell Culture and Treatment
-
Cell Seeding: Plate the cells of interest (e.g., HeLa, A549, or a relevant cancer cell line) in appropriate cell culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store the stock solution at -20°C or as recommended by the supplier.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours) in the incubator.
Western Blot Protocol
-
Cell Lysis:
-
After incubation, place the culture plates on ice.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).
-
-
Sample Preparation:
-
Based on the protein concentration, normalize the volume of each lysate to ensure equal protein loading.
-
Add an appropriate volume of Laemmli sample buffer (e.g., 4x or 6x) to each normalized lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 10% or 12%).
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Anti-acetylated-α-Tubulin (Lys40) antibody (e.g., 1:1000 dilution)
-
Anti-α-Tubulin antibody (as a loading control, e.g., 1:5000 dilution)
-
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetylated tubulin band to the intensity of the corresponding total α-tubulin band.
-
Calculate the fold change in acetylated tubulin levels relative to the vehicle-treated control.
-
Visualizations
Signaling Pathway of HDAC6-Mediated Tubulin Deacetylation
Caption: HDAC6 signaling pathway in tubulin deacetylation.
Experimental Workflow for Western Blot Analysis
Caption: Western blot workflow for acetylated tubulin.
References
- 1. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC6‐mediated α‐tubulin deacetylation suppresses autophagy and enhances motility of podocytes in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of HDAC6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction. Unlike other HDACs, HDAC6 has two catalytic domains and a zinc-finger ubiquitin-binding domain. Its substrates are predominantly non-histone proteins such as α-tubulin, cortactin, and Hsp90. The diverse functions of HDAC6 have implicated it in the pathology of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a significant target for drug discovery.
These application notes provide a detailed protocol for the immunofluorescent staining of HDAC6 in cultured cells. This technique allows for the visualization of the subcellular localization and expression levels of the HDAC6 protein. The protocol also includes an optional step for treating cells with Hdac6-IN-32, a selective HDAC6 inhibitor, to investigate its effects on HDAC6 localization and cellular morphology.
Signaling Pathway of HDAC6
HDAC6 is a key regulator of several important cellular pathways. It deacetylates a variety of non-histone protein substrates, thereby modulating their function. A simplified representation of some key HDAC6-mediated signaling pathways is depicted below.
Caption: Simplified diagram of HDAC6 signaling pathways.
Experimental Protocols
This section details the protocol for immunofluorescent staining of HDAC6 in adherent cell cultures.
Materials and Reagents
-
Cell Culture: Adherent cells of choice (e.g., HeLa, A549, U2OS)
-
Culture Vessels: Glass coverslips or chamber slides
-
HDAC6 Inhibitor: this compound (optional)
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-HDAC6 polyclonal antibody
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Antifade mounting medium
Experimental Workflow
The overall workflow for the immunofluorescence staining of HDAC6 is outlined below.
Caption: Step-by-step workflow for HDAC6 immunofluorescence.
Detailed Staining Protocol
-
Cell Culture:
-
A day before the experiment, seed adherent cells onto sterile glass coverslips placed in a multi-well plate or directly into chamber slides.
-
Adjust the seeding density to achieve 60-80% confluency on the day of staining.[1]
-
-
Inhibitor Treatment (Optional):
-
To investigate the effect of HDAC6 inhibition, treat the cells with the desired concentration of this compound for a specified duration. A concentration range based on the IC50 value should be tested.
-
Include a vehicle-treated control (e.g., DMSO).
-
-
Fixation:
-
Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.[2]
-
-
Permeabilization:
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-HDAC6 antibody in the blocking buffer to the recommended concentration (e.g., 1:50 - 1:200).
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer according to the manufacturer's instructions.
-
Add the diluted secondary antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
-
Mounting:
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Data Presentation
The following tables summarize key quantitative parameters for the HDAC6 immunofluorescence protocol.
Table 1: Cell Seeding Densities
| Culture Vessel | Seeding Density (cells/well) |
| 8-well chamber slide | 1.0 - 2.0 x 10⁴ |
| 4-well chamber slide | 2.5 - 5.0 x 10⁴ |
| 2-well chamber slide | 5.0 - 10.0 x 10⁴ |
| 12-well plate with coverslips | 4.0 - 8.0 x 10⁴ |
| 24-well plate with coverslips | 2.0 - 4.0 x 10⁴ |
Table 2: Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration | Incubation Time | Temperature |
| This compound Treatment | This compound | Variable (start with IC50) | Variable (e.g., 6-24 hours) | 37°C |
| Fixation | Paraformaldehyde (PFA) | 4% in PBS | 15-20 minutes | Room Temperature |
| Permeabilization | Triton X-100 | 0.1 - 0.5% in PBS | 10-15 minutes | Room Temperature |
| Blocking | BSA or Normal Goat Serum | 1-5% or 5-10% in PBS | 1 hour | Room Temperature |
| Primary Antibody | Rabbit anti-HDAC6 | 1:50 - 1:200 dilution | 1-2 hours or Overnight | RT or 4°C |
| Secondary Antibody | Goat anti-rabbit IgG (fluorescent) | Manufacturer's recommendation | 1 hour | Room Temperature |
| Nuclear Stain | DAPI | 300 nM in PBS | 5 minutes | Room Temperature |
Note: The optimal conditions for cell seeding, antibody concentrations, and incubation times may vary depending on the cell line and specific antibodies used. It is recommended to perform initial optimization experiments.
References
Application Notes and Protocols for Hdac6-IN-32 Administration in Animal Studies
Disclaimer: As of the latest literature search, no specific in vivo animal studies utilizing Hdac6-IN-32 (also known as compound 25202) have been published in the public domain. The following application notes and protocols are based on the available in vitro data for this compound and generalized procedures for the in vivo administration of other selective HDAC6 inhibitors. Researchers should use this information as a guideline and perform necessary pilot studies to determine the optimal dosage, administration route, and formulation for their specific animal models and experimental goals.
Introduction to this compound
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). In vitro studies have demonstrated that this compound effectively blocks HDAC6 activity, which plays a crucial role in various cellular processes by deacetylating non-histone proteins. The primary mechanism of action observed in cell-based assays involves the disruption of microtubule dynamics. This interference leads to the activation of the Spindle Assembly Checkpoint (SAC), causing prolonged mitotic arrest and ultimately inducing apoptosis in cancer cells, particularly in castration-resistant prostate cancer (CRPC) cell lines[1][2][3][4][5][6][7][8].
In Vitro Activity of this compound
Quantitative data from in vitro assays provide a basis for understanding the potency and selectivity of this compound.
| Assay Type | Cell Line/Target | IC50 / Effect | Reference |
| HDAC6 Enzymatic Assay | Recombinant HDAC6 | 3.5 nM | [9] |
| Antiproliferative Assay | CRPC cells | 1.0 µM | [9] |
Proposed Signaling Pathway of HDAC6 Inhibition
The following diagram illustrates the generally accepted signaling pathway affected by HDAC6 inhibition, leading to apoptosis in cancer cells. This pathway is consistent with the observed in vitro effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Hdac6-IN-32 in Combination with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target in oncology due to its primary cytoplasmic localization and its role in regulating key cellular processes related to cancer progression, including cell motility, protein quality control, and angiogenesis. Unlike other HDAC isoforms that primarily act on nuclear histones, HDAC6's main substrates include non-histone proteins such as α-tubulin and the chaperone protein Hsp90.[1] Inhibition of HDAC6 is therefore being explored as a strategy to disrupt these cancer-associated pathways.
While HDAC6 inhibitors have shown promise, their efficacy as monotherapy in solid tumors has been limited. This has led to a growing interest in combination therapies, where HDAC6 inhibitors are used to sensitize cancer cells to the effects of other anticancer agents. This document provides an overview of the preclinical rationale and experimental protocols for investigating the synergistic potential of Hdac6-IN-32, a selective HDAC6 inhibitor, in combination with other anticancer drugs.
Disclaimer: As of the latest literature review, "this compound" is not a widely documented specific molecule in published preclinical or clinical studies. The following application notes and protocols are based on the established mechanisms and synergistic effects observed with other well-characterized selective HDAC6 inhibitors. Researchers should validate these approaches for their specific this compound compound.
Synergistic Combinations and Underlying Mechanisms
Preclinical studies have demonstrated that selective HDAC6 inhibitors can act synergistically with a variety of anticancer agents. The proposed mechanisms for this synergy are multifaceted and depend on the combination partner.
Combination with Microtubule-Targeting Agents (e.g., Paclitaxel)
HDAC6 is a major deacetylase of α-tubulin.[2] Inhibition of HDAC6 leads to hyperacetylation of microtubules, which can affect their stability and dynamics.[2][3] Combining an HDAC6 inhibitor with a microtubule-stabilizing agent like paclitaxel can lead to enhanced mitotic arrest and apoptosis in cancer cells.[4][5]
Combination with Proteasome Inhibitors (e.g., Bortezomib)
HDAC6 plays a crucial role in the aggresome pathway, a cellular mechanism for clearing misfolded proteins when the proteasome is overwhelmed.[6] By inhibiting HDAC6, the cell's ability to clear protein aggregates is compromised. When combined with a proteasome inhibitor like bortezomib, this dual blockade of protein degradation pathways leads to overwhelming proteotoxic stress and apoptosis.
Combination with DNA Damaging Agents (e.g., Cisplatin)
HDAC6 inhibition has been shown to sensitize cancer cells to DNA damaging agents. The proposed mechanisms include the impairment of DNA damage response and repair pathways, such as the ATR-Chk1 and ATM-Chk2 pathways.[4]
Combination with PI3K/AKT/mTOR Pathway Inhibitors
The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell growth and survival.[7] There is evidence of crosstalk between the HDAC6 and PI3K/AKT/mTOR pathways.[8][9] Dual inhibition can lead to a more potent suppression of these pro-survival signals.
Combination with HSP90 Inhibitors
HDAC6 and the molecular chaperone HSP90 are intricately linked. HDAC6 deacetylates HSP90, influencing its chaperone activity and the stability of its client proteins, many of which are oncoproteins.[1][10] Conversely, HDAC6 itself can be a client protein of HSP90.[10] Co-inhibition of HDAC6 and HSP90 can therefore lead to the destabilization of multiple oncogenic proteins.[10][11]
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the types of quantitative data that can be generated from the experimental protocols described below. The values are hypothetical and for illustrative purposes only.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | This compound | Anticancer Agent X | Combination (this compound + Agent X) |
| Cancer Cell Line A | 1.5 | 0.8 | 0.3 (this compound) + 0.15 (Agent X) |
| Cancer Cell Line B | 2.1 | 1.2 | 0.5 (this compound) + 0.3 (Agent X) |
Table 2: Synergy Analysis (Combination Index - CI Values)
CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
| Cell Line | Combination | CI Value at ED50 | Interpretation |
| Cancer Cell Line A | This compound + Paclitaxel | 0.65 | Synergistic |
| Cancer Cell Line B | This compound + Bortezomib | 0.58 | Synergistic |
| Cancer Cell Line C | This compound + Cisplatin | 0.72 | Synergistic |
Table 3: Apoptosis Induction (% Annexin V Positive Cells)
| Treatment | Cancer Cell Line A | Cancer Cell Line B |
| Control | 5% | 4% |
| This compound (IC50) | 15% | 12% |
| Anticancer Agent X (IC50) | 20% | 18% |
| Combination | 65% | 55% |
Experimental Protocols
Cell Viability and Synergy Assessment (Chou-Talalay Method)
This protocol determines the cytotoxic effects of this compound alone and in combination with another anticancer agent and quantifies the nature of the interaction (synergism, additivity, or antagonism).
a. Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Anticancer agent of choice
-
96-well or 384-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)
-
Plate reader
-
CompuSyn software or other software for synergy analysis
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the other anticancer agent. For combination studies, prepare mixtures of the two drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Treat the cells with single agents and the drug combinations over a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period appropriate for the cell line and drugs being tested (typically 48-72 hours).
-
Cell Viability Assay: At the end of the incubation period, measure cell viability using a chosen reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value for each single agent.
-
Use the dose-response data for the single agents and the combination to calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.[12]
-
Caption: Workflow for assessing drug synergy using the Chou-Talalay method.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in response to treatment with this compound and a combination partner.
a. Materials:
-
Cancer cell lines
-
This compound and combination agent
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
b. Protocol:
-
Cell Treatment: Seed cells and treat with this compound, the combination agent, or the combination at predetermined concentrations (e.g., IC50 values) for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.[13]
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of Key Signaling Proteins
This protocol is for assessing changes in the expression and post-translational modification of proteins involved in apoptosis and other relevant signaling pathways.
a. Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-acetylated-α-tubulin, anti-PARP, anti-cleaved caspase-3, anti-phospho-AKT, anti-AKT, β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
b. Protocol:
-
Protein Extraction and Quantification: Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.[15]
-
Analysis: Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Mechanisms of Action
Caption: Key pathways affected by HDAC6 inhibition leading to anticancer effects.
Caption: Crosstalk between HDAC6 and the PI3K/AKT/mTOR signaling pathway.
Conclusion
The combination of selective HDAC6 inhibitors like this compound with other anticancer agents represents a promising strategy to enhance therapeutic efficacy and potentially overcome drug resistance. The detailed protocols and mechanistic insights provided in this document are intended to guide researchers in the preclinical evaluation of such combination therapies. Rigorous in vitro and in vivo studies are essential to validate the synergistic potential and to elucidate the precise mechanisms of action for specific drug combinations involving this compound.
References
- 1. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel HDAC6 inhibitor interferes microtubule dynamics and spindle assembly checkpoint and sensitizes cisplatin-induced apoptosis in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of HDAC6 deacetylase activity increases its binding with microtubules and suppresses microtubule dynamic instability in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Posttranslational modification and beyond: interplay between histone deacetylase 6 and heat-shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Western blot protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Hdac6-IN-32 and Apoptosis Induction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Hdac6-IN-32, particularly when the expected apoptotic response is not observed.
Troubleshooting Guide: Why is this compound Not Inducing Apoptosis in My Cells?
Here are some common reasons and troubleshooting steps to consider if you are not observing apoptosis after treating your cells with this compound.
Question 1: Is this compound expected to induce apoptosis as a single agent in my cell line?
Answer: Not always. While HDAC inhibitors are generally known to induce apoptosis in cancer cells, selective HDAC6 inhibitors often exhibit modest apoptotic activity on their own.[1][2] Their primary role can be to sensitize cancer cells to other therapeutic agents.[1][3] Normal, non-transformed cells are typically resistant to apoptosis induced by HDAC inhibitors.[4]
Troubleshooting Steps:
-
Literature Review: Check if studies using your specific cell line have shown apoptosis with single-agent HDAC6 inhibitors.
-
Combination Treatment: Consider co-treatment of this compound with a known apoptosis inducer (e.g., a topoisomerase inhibitor like etoposide or a pan-HDAC inhibitor like SAHA) to assess for synergistic effects.[1]
-
Positive Control: Use a compound known to induce apoptosis in your cell line to confirm that the apoptosis detection assay is working correctly.
Question 2: Could the concentration or treatment duration of this compound be suboptimal?
Answer: Yes, the cellular response to this compound is dose- and time-dependent. Insufficient concentration or a short exposure time may not be enough to trigger the apoptotic cascade. Conversely, excessively high concentrations could lead to non-specific toxicity and necrosis rather than apoptosis.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration for your cell line.
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for inducing apoptosis.
-
Assess Target Engagement: Confirm that this compound is active in your cells by measuring the acetylation of its primary substrate, α-tubulin, via Western blot. An increase in acetylated α-tubulin indicates that the inhibitor is engaging its target.
Question 3: Is my apoptosis detection method sensitive enough and appropriate for the expected mechanism?
Answer: The choice of apoptosis assay is critical. Different assays measure different stages and markers of apoptosis. HDAC6 inhibitor-induced cell death may not always follow a classical caspase-dependent apoptotic pathway and can sometimes induce other forms of cell death like autophagy.[5]
Troubleshooting Steps:
-
Multiple Assays: Use a combination of methods to assess apoptosis. For example, pair an early marker assay (Annexin V staining) with a late-stage marker assay (caspase-3/7 activity or PARP cleavage).
-
Consider Autophagy: If you suspect caspase-independent cell death, consider assays for autophagy (e.g., LC3-II conversion by Western blot or immunofluorescence).[5]
-
DNA Fragmentation: For a hallmark of late-stage apoptosis, a TUNEL assay or DNA laddering can be performed.
Question 4: Could my cell line be resistant to this compound-mediated apoptosis?
Answer: Yes, intrinsic resistance is a possibility. The genetic background of the cell line, including the status of key apoptosis-regulating proteins like p53, Bcl-2 family members, and caspases, can significantly influence its sensitivity to HDAC6 inhibitors.[6][7]
Troubleshooting Steps:
-
Cell Line Characterization: Review the known molecular characteristics of your cell line, particularly the status of p53 and the expression levels of pro- and anti-apoptotic proteins.
-
Western Blot Analysis: Profile the expression of key apoptosis-related proteins (e.g., Bax, Bcl-2, caspases, p53) in your cell line before and after treatment.
-
Alternative Cell Lines: Test this compound in a different, well-characterized cancer cell line known to be sensitive to HDAC inhibitors to validate your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which HDAC6 inhibition is thought to induce or contribute to apoptosis? A1: HDAC6 inhibition primarily affects non-histone proteins. Key pro-apoptotic mechanisms include:
-
Hyperacetylation of Hsp90: This disrupts its chaperone function, leading to the degradation of client oncoproteins and triggering the intrinsic apoptotic pathway.[7]
-
Hyperacetylation of Ku70: This can cause the dissociation of the pro-apoptotic protein Bax from Ku70, allowing Bax to translocate to the mitochondria and initiate apoptosis.[8]
-
Increased DNA Damage: HDAC6 inhibition can lead to the accumulation of DNA double-strand breaks, sensitizing cells to DNA-damaging agents.[1]
Q2: How can I confirm that this compound is active in my cells? A2: The most direct way is to measure the acetylation of α-tubulin, a primary and specific substrate of HDAC6.[9] An increase in the level of acetylated α-tubulin, typically assessed by Western blot, confirms that HDAC6 is being inhibited.
Q3: Can this compound induce other forms of cell death besides apoptosis? A3: Yes, HDAC inhibitors have been shown to induce caspase-independent autophagic cell death.[5] If you observe signs of cell death without classical apoptotic markers, it may be worthwhile to investigate markers of autophagy.
Quantitative Data Summary
The following tables summarize typical concentration ranges and observed effects of selective HDAC6 inhibitors from published studies. Note that optimal concentrations are highly cell-type dependent.
Table 1: Effective Concentration Ranges of Selective HDAC6 Inhibitors
| Inhibitor | Cell Line(s) | Effective Concentration Range | Observed Effect | Reference |
| Tubacin | LNCaP, MCF-7 | 2.5 - 10 µM | Sensitization to etoposide and SAHA | [PNAS] |
| Tubastatin A | RPMI8226 | 1.25 - 5 µM | Synergistic cytotoxicity with bortezomib | [PNAS] |
| WT161 | MM.1S | 0.5 - 2 µM | Induction of cell death | [PNAS] |
Table 2: Apoptosis Induction by HDAC Inhibitors (Examples)
| Inhibitor | Cell Line | Treatment | Apoptosis Rate (% of cells) | Assay Method | Reference |
| SAHA | HeLa | 2.5 µM for 48h | ~30% | Not Specified | [PNAS] |
| Nutlin-3 | TK6 (p53 WT) | 10 µM for 48h | 40% | Annexin-V/PI | [Ovid] |
| MPK544 | PANC-1 | 1 µM for 48h | ~2-fold increase | Not Specified | [NIH] |
Experimental Protocols
1. Western Blot for Acetylated α-Tubulin and Apoptosis Markers
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment and Harvesting: Treat cells as required. Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Incubate in the dark for 15 minutes at room temperature. Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. Novel Histone Deacetylase (HDAC) Inhibitor Induces Apoptosis and Suppresses Invasion via E-Cadherin Upregulation in Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Histone deacetylase inhibitors induce apoptosis in human eosinophils and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss of Deacetylation Activity of Hdac6 Affects Emotional Behavior in Mice | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Hdac6-IN-32 Concentration for Cell Viability
Welcome to the technical support center for researchers utilizing Hdac6-IN-32. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the concentration of this compound for your cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect cell viability?
A1: this compound is a selective and potent inhibitor of Histone Deacetylase 6 (HDAC6). Its primary mechanism of action involves blocking the enzymatic activity of HDAC6, which plays a crucial role in various cellular processes. By inhibiting HDAC6, this compound interferes with microtubule dynamics, leading to the activation of the Spindle Assembly Checkpoint (SAC). This disruption of the cell cycle results in prolonged mitotic arrest and ultimately triggers apoptosis, or programmed cell death, in cancer cells.[1]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: Based on available data for this compound (also referred to as compound 25202) and other selective HDAC6 inhibitors like ACY-1215 and Tubastatin A, a good starting point for a dose-response experiment is in the low micromolar range. An initial experiment could test a range from 0.1 µM to 10 µM. For instance, an anti-proliferative IC50 of 1.0 µM has been reported for this compound in castration-resistant prostate cancer (CRPC) cells.[1] For other selective HDAC6 inhibitors, IC50 values for decreased cell viability in various cancer cell lines typically fall within the 2-8 µM range for ACY-1215 and around 15 µM for Tubastatin A in MCF-7 cells.[2][3]
Q3: How long should I incubate my cells with this compound before assessing cell viability?
A3: The optimal incubation time will depend on the cell type and the specific research question. A common starting point is a 24-hour incubation. However, for some cell lines and inhibitors, effects on viability may be more pronounced at 48 or 72 hours.[4] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell model.
Q4: What are the potential off-target effects of this compound that could influence cell viability?
A4: While this compound is designed to be a selective HDAC6 inhibitor, like many small molecules, it may have off-target effects, especially at higher concentrations. Some datasheets indicate that this compound can also inhibit HDAC1 and HDAC2 at nanomolar concentrations. Pan-HDAC inhibition can lead to broader effects on gene expression and cell cycle, which could contribute to cytotoxicity.[5] It is crucial to use the lowest effective concentration to minimize off-target effects. A recent study also identified MBLAC2 as a common off-target for many hydroxamic acid-based HDAC inhibitors.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability | Concentration too low: The concentration of this compound may be insufficient to induce a response in your cell line. | Increase the concentration range in your dose-response experiment. Consider extending the incubation time (e.g., to 48 or 72 hours). |
| Cell line resistance: Your chosen cell line may be inherently resistant to HDAC6 inhibition. | Try a different cell line known to be sensitive to HDAC inhibitors. Confirm HDAC6 expression in your cell line via Western blot. | |
| Compound instability: The compound may have degraded. | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. | |
| High variability between replicate wells | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and be consistent with your technique. |
| Edge effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Compound precipitation: this compound may precipitate at higher concentrations in your culture medium. | Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider using a lower top concentration or preparing the compound in a different solvent (ensure final solvent concentration is non-toxic to cells, typically <0.5% DMSO). | |
| Unexpected increase in signal (e.g., in MTT/MTS assays) | Assay interference: The compound may directly interact with the assay reagents. For example, some compounds can reduce tetrazolium salts non-enzymatically. | Run a cell-free control where the compound is added to media and the assay reagent to check for direct chemical reactions. |
| Changes in metabolic activity: The inhibitor might alter the metabolic state of the cells without affecting viability, leading to a false reading. | Use an orthogonal viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo) or membrane integrity (e.g., LDH release or a dye-based assay). |
Data Summary
The following table summarizes the reported effective concentrations of this compound and comparable selective HDAC6 inhibitors on cell viability.
| Inhibitor | Cell Line(s) | Assay | Effective Concentration (IC50) | Reference |
| This compound (compound 25202) | CRPC cells | Anti-proliferative assay | 1.0 µM | [1] |
| ACY-1215 (Ricolinostat) | Multiple Myeloma cell lines | MTT assay | 2-8 µM | [2] |
| HCT116 | CellTiter-Glo | 1-10 µM (dose-dependent decrease) | [4] | |
| Tubastatin A | MCF-7 | Cell proliferation assay | 15 µM | [3] |
| Primary cortical neurons | Neuronal protection assay | 5-10 µM | [7] |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Cell Viability using the MTT Assay
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in complete culture medium from a concentrated DMSO stock. Perform serial dilutions to create a range of 2X concentrations (e.g., 20 µM, 10 µM, 2 µM, 1 µM, 0.2 µM, 0 µM).
-
Carefully remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired 1X concentrations. Include vehicle control wells (DMSO at the same final concentration as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other wells.
-
Normalize the data to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Determining the Effect of this compound on Cell Viability using the CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (media only) from all other wells.
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. A novel HDAC6 inhibitor interferes microtubule dynamics and spindle assembly checkpoint and sensitizes cisplatin-induced apoptosis in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tubastatin A | CAS:1252003-15-8 | HDAC6 inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Histone deacetylase 6 selective inhibitor ACY1215 inhibits cell proliferation and enhances the chemotherapeutic effect of 5-fluorouracil in HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Strategy of HDAC6 Inhibitors in Lymphoproliferative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Hdac6-IN-32 off-target effects in cell lines
Welcome to the technical support center for Hdac6-IN-32. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential off-target effects of this compound in cell line experiments. The information provided is based on studies of similar hydroxamate-based histone deacetylase (HDAC) inhibitors.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential explanations and recommended actions.
Question 1: I'm observing unexpected changes in extracellular vesicle (EV) secretion after treating my cells with this compound. Is this a known effect?
Answer: Yes, this is a potential off-target effect. Many hydroxamate-based HDAC inhibitors have been found to potently inhibit Metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase.[1] Inhibition of MBLAC2 has been linked to the accumulation of extracellular vesicles.[1] This effect is independent of HDAC6 inhibition.
-
Recommendation: To confirm if this phenotype is due to MBLAC2 inhibition, you can perform an MBLAC2 enzymatic assay in the presence of this compound. Alternatively, if available, compare the results with a structurally different and more selective HDAC6 inhibitor that is not based on a hydroxamate scaffold.
Question 2: My gene expression array shows significant changes in gene transcription, but HDAC6 is primarily a cytoplasmic protein. Is this compound affecting nuclear HDACs?
Answer: While this compound is designed for selectivity, high concentrations may lead to off-target inhibition of other HDAC isoforms, including nuclear class I HDACs.[2] This can lead to changes in histone acetylation and subsequent modulation of gene expression.[3][4]
-
Recommendation: Perform a western blot to check the acetylation status of histone H3 (a common marker for class I HDAC activity) in your treated cells.[5] An increase in acetylated H3 would suggest off-target activity on nuclear HDACs. Consider performing a dose-response experiment to find the lowest effective concentration that modulates the acetylation of the primary HDAC6 substrate, α-tubulin, without significantly altering histone H3 acetylation.
Question 3: I'm seeing a decrease in cancer cell proliferation, but at much higher concentrations of this compound than required to see tubulin hyperacetylation. Why?
Answer: The potent cytotoxic effects of some HDAC6 inhibitors are only observed at higher concentrations, which may impair their selectivity and induce off-target effects.[2] The primary role of HDAC6 is related to processes like cell motility and protein quality control rather than direct cell cycle control, which is more strongly influenced by class I HDACs.[2][6] The observed anti-proliferative effect at high concentrations could be due to the inhibition of other HDACs or off-targets like isocitrate dehydrogenase 1 (ISOC1), whose knockdown has been reported to inhibit cancer cell proliferation.[1]
-
Recommendation: To dissect the mechanism, correlate the dose-response of α-tubulin acetylation (on-target) with the dose-response of cell viability. If these curves are not aligned, it suggests the anti-proliferative effect may be due to off-target activities. A chemoproteomics approach could help identify the specific off-targets responsible for the phenotype at higher concentrations.[1][7]
Question 4: Following treatment with this compound, I've noticed an accumulation of protein aggregates, which is the opposite of the expected pro-autophagy effect. What could be the cause?
Answer: HDAC6 plays a crucial role in cell survival under proteotoxic stress by facilitating the formation of aggresomes, which sequester misfolded proteins for degradation via autophagy.[8] While HDAC6 inhibition is expected to impair this process, the observed accumulation of aggregates could be more severe than anticipated or mechanistically different. This could be due to off-target effects on other proteins involved in protein folding and degradation pathways, such as Heat Shock Protein 90 (HSP90). HDAC6 deacetylates HSP90, and this relationship is critical for the chaperone's function.[4] An off-target effect could further disrupt this delicate balance.
-
Recommendation: Investigate the acetylation status and function of HSP90 and its client proteins.[4] Examine key markers of the autophagy pathway (e.g., LC3-II) to determine if the autophagic flux is blocked.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-targets for hydroxamate-based HDAC inhibitors like this compound?
A1: Based on comprehensive chemoproteomic profiling of numerous HDAC inhibitors, several off-targets have been identified. The most frequent and potent off-target for hydroxamate-containing inhibitors is MBLAC2.[1][9] Other potential off-targets are summarized in the table below.
Table 1: Potential Off-Target Profile of this compound (based on similar hydroxamate inhibitors)
| Target | Target Class | Reported Potency | Potential Phenotype |
|---|---|---|---|
| MBLAC2 | Acyl-CoA Hydrolase | Low nM | Accumulation of extracellular vesicles, altered lipid metabolism.[1] |
| ISOC1 / ISOC2 | Dehydrogenase | nM range | Inhibition of cancer cell proliferation and metastasis.[1] |
| ALDH2 | Aldehyde Dehydrogenase | µM range | Potential impact on cellular metabolism and detoxification.[1] |
| GATD3A | Unknown | nM range | Function is poorly characterized.[1] |
| Class I HDACs (HDAC1, 2, 3) | Histone Deacetylase | Varies (concentration-dependent) | Altered gene expression, cell cycle arrest.[4][10] |
Q2: How can I experimentally validate the on-target versus off-target effects of this compound in my cell line?
A2: A multi-step approach is recommended to differentiate on-target from off-target effects. This involves biochemical and proteomic methods to build a comprehensive specificity profile.
Experimental Protocol: Western Blot for On-Target and Off-Target Activity
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose range of this compound (e.g., 10 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours). Include a known pan-HDAC inhibitor (e.g., Vorinostat) and a more selective HDAC6 inhibitor (e.g., Tubastatin A) as controls.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Use an ECL substrate to visualize the protein bands and capture the image with a chemiluminescence imager.
-
Analysis: Quantify the band intensities. A selective HDAC6 inhibitor should show a significant increase in acetylated α-tubulin at concentrations that do not significantly increase acetylated Histone H3.[11]
Experimental Protocol: Chemoproteomics for Off-Target Identification
A chemoproteomics competition binding assay is a powerful, unbiased method to determine the full target landscape of an inhibitor in a cellular context.[1][7]
-
Affinity Probe Immobilization: A broad-spectrum HDAC inhibitor analog is immobilized on a solid support (e.g., Sepharose beads) to create an affinity matrix that can capture multiple HDAC complexes.[7]
-
Competitive Binding: Cell lysates are pre-incubated with increasing concentrations of the free inhibitor (this compound).
-
Affinity Capture: The lysates are then incubated with the affinity matrix. Proteins that are bound by this compound in the lysate will not be captured by the immobilized probe.
-
Protein Elution and Digestion: Captured proteins are eluted and digested into peptides.
-
Quantitative Mass Spectrometry: The peptide mixtures are analyzed by LC-MS/MS. The abundance of each captured protein is quantified across the different concentrations of this compound.
-
Data Analysis: Proteins whose capture is competed off by this compound are identified as targets. Plotting the residual binding against the inhibitor concentration allows for the determination of apparent dissociation constants (Kd app) for each target, revealing both on- and off-targets.[1]
Q3: Which signaling pathways are most likely to be affected by the off-target activities of this compound?
A3: Off-target effects can perturb a variety of cellular pathways. Based on known off-targets of similar inhibitors, the following pathways may be affected:
-
Extracellular Vesicle Biogenesis: As mentioned, inhibition of the common off-target MBLAC2 can lead to an accumulation of EVs, which has implications for cell-cell communication, especially in cancer and neurological diseases.[1]
-
Protein Stability and Chaperone Function: Pan-HDAC activity can affect the stability of numerous proteins by altering the acetylation status of the HSP90 chaperone.[4] This can impact client proteins involved in cell growth and survival signaling.
-
Gene Transcription and Cell Cycle Control: Off-target inhibition of nuclear Class I HDACs can lead to altered expression of critical genes like the cell cycle regulator p21, leading to cell cycle arrest.[4]
-
DNA Damage Response (DDR): Some studies have linked HDAC6 to the DDR through regulation of proteins like Chk1.[12] Off-target effects on other DDR proteins could sensitize or protect cells from DNA damaging agents.
Visualizations
Below are diagrams illustrating key workflows and pathways related to the analysis of this compound.
Caption: Workflow for identifying and validating off-target effects of this compound.
Caption: On-target (HDAC6) and common off-target (MBLAC2) pathways of this compound.
References
- 1. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a new small-molecule inhibitor of HDAC6 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HDAC6 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shining some light on the obscure proteome - Chemoproteomics draw the target landscape of HDAC drugs [bionity.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Loss of Deacetylation Activity of Hdac6 Affects Emotional Behavior in Mice | PLOS One [journals.plos.org]
- 12. HDAC6 Regulates Radiosensitivity of Non-Small Cell Lung Cancer by Promoting Degradation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Hdac6-IN-32 insolubility issues
Welcome to the technical support center for Hdac6-IN-32. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this selective HDAC6 inhibitor, with a particular focus on addressing insolubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, playing a crucial role in various cellular processes. Key substrates of HDAC6 include α-tubulin and heat shock protein 90 (Hsp90).[1][2][3] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can disrupt microtubule dynamics, interfere with protein folding and degradation pathways, and ultimately induce cell cycle arrest and apoptosis in cancer cells.[4]
Q2: I am observing a precipitate after adding this compound to my cell culture medium. What could be the cause?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low water solubility. Several factors can contribute to this:
-
Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium, the compound can crash out of solution.
-
Concentration: The final concentration of this compound in the medium may exceed its solubility limit.
-
Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[5][6]
-
Temperature: Changes in temperature can affect the solubility of the compound.
Q3: What are the recommended solvents for dissolving this compound?
Based on information for this compound and structurally similar HDAC6 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[4] It is often necessary to use physical methods to aid dissolution.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
It is highly unlikely that this compound will dissolve directly in aqueous buffers like PBS due to its hydrophobic nature. A stock solution in an organic solvent such as DMSO is necessary.
Troubleshooting Guide: this compound Insolubility
This guide provides systematic steps to address solubility challenges with this compound in your experiments.
Issue 1: Difficulty Dissolving this compound Powder
Symptoms:
-
The powder does not fully dissolve in the chosen solvent.
-
Visible particulate matter remains after vortexing.
Solutions:
| Solution | Detailed Protocol | Remarks |
| Use of DMSO | 1. Add the desired volume of high-purity, anhydrous DMSO to the vial of this compound powder. 2. Vortex the solution vigorously for 1-2 minutes. | DMSO is the primary recommended solvent. Ensure it is anhydrous as water content can reduce solubility. |
| Sonication | 1. After adding DMSO, place the vial in a sonicator bath. 2. Sonicate for 5-10 minutes, checking for dissolution periodically. | Ultrasonication can help break up aggregates and enhance dissolution. |
| Gentle Warming | 1. After adding DMSO, warm the solution to 37°C for 5-10 minutes. 2. Vortex intermittently during warming. | Gentle heating can increase the solubility of many organic compounds. Avoid excessive heat to prevent degradation. |
Issue 2: Precipitation Upon Dilution in Aqueous Media (e.g., Cell Culture Medium)
Symptoms:
-
A cloudy or hazy appearance in the medium after adding the this compound stock solution.
-
Visible precipitate formation over time.
Solutions:
| Solution | Detailed Protocol | Remarks |
| Stepwise Dilution | 1. Perform an intermediate dilution of the DMSO stock solution in a small volume of pre-warmed (37°C) cell culture medium. 2. Add this intermediate dilution to the final volume of cell culture medium dropwise while gently swirling. | This method helps to minimize "solvent shock" and allows the compound to disperse more evenly. |
| Lower Final DMSO Concentration | 1. Prepare a more concentrated initial stock solution in DMSO. 2. This allows for the addition of a smaller volume of the stock solution to the final culture medium, keeping the final DMSO concentration low (typically ≤0.5%). | High concentrations of DMSO can be toxic to cells. |
| Use of a Co-solvent in Stock | For in vivo studies, a co-solvent system is often necessary. A common formulation includes DMSO, PEG300, and Tween 80.[4] While less common for in vitro work, a similar principle of using solubilizing agents could be explored cautiously. | The use of co-solvents in cell culture should be carefully validated for cellular toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Bring the this compound vial to room temperature before opening.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial for 2-5 minutes until the powder is dissolved.
-
If the compound does not fully dissolve, sonicate the vial for 10-15 minutes or warm it to 37°C for 10 minutes with intermittent vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Formulation of this compound for In Vivo Mouse Studies
Disclaimer: This is a general guideline based on formulations used for poorly soluble inhibitors. The optimal formulation may vary depending on the specific experimental requirements.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL). This may require sonication and/or gentle warming.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is 10% DMSO and 40% PEG300 of the final volume. Vortex until the solution is clear.
-
Add Tween 80 to the mixture (e.g., 5% of the final volume) and vortex thoroughly.
-
Slowly add sterile saline to reach the final desired volume (e.g., 45% of the final volume) while continuously vortexing to maintain a clear solution.
-
The final solution should be clear and administered shortly after preparation.
Visualizations
HDAC6 Signaling Pathway
Caption: Simplified HDAC6 signaling pathway in the cytoplasm.
Experimental Workflow for Addressing this compound Insolubility
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HDAC6-IN-32_TargetMol [targetmol.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Hdac6-IN-32 unexpected results in western blot
Welcome to the technical support center for Hdac6-IN-32. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected Western blot results and to provide clear guidance on the use of this selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Its primary mechanism of action is to block the deacetylase activity of HDAC6, an enzyme primarily located in the cytoplasm. This inhibition leads to an increase in the acetylation of HDAC6 target proteins.
Q2: What are the main substrates of HDAC6?
Unlike other HDACs that primarily target histones in the nucleus, HDAC6 mainly deacetylates non-histone proteins in the cytoplasm. The most well-characterized substrate of HDAC6 is α-tubulin, a key component of microtubules. Other known substrates include cortactin and the heat shock protein 90 (Hsp90).
Q3: What is the expected outcome of treating cells with this compound in a Western blot experiment?
The primary and most direct expected outcome is an increase in the acetylation of α-tubulin. Therefore, when probing with an antibody specific for acetylated α-tubulin, you should observe a significant increase in the signal in this compound-treated samples compared to untreated controls. The total α-tubulin levels should remain unchanged.
Q4: Does this compound inhibit other HDACs?
This compound is a selective inhibitor of HDAC6. However, like many small molecule inhibitors, it can exhibit some activity against other HDAC isoforms at higher concentrations. It is important to use the recommended concentration range to maintain selectivity.
Troubleshooting Unexpected Western Blot Results
Unexpected Western blot results when using this compound can arise from various factors, ranging from the experimental setup to the inhibitor's specific effects. This section provides a structured guide to troubleshoot common issues.
Issue 1: No change or a decrease in acetylated α-tubulin levels.
This is the most common unexpected result and can be due to several factors.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Inhibitor | - Ensure this compound has been stored correctly as per the manufacturer's instructions. - Prepare fresh dilutions of the inhibitor for each experiment. |
| Suboptimal Inhibitor Concentration | - Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range around the reported IC50 value. |
| Insufficient Treatment Time | - Conduct a time-course experiment to identify the optimal duration of treatment. Effects on acetylation can be observed as early as a few hours. |
| Low HDAC6 Expression | - Confirm that your cell line expresses HDAC6 at a sufficient level. You can check this via Western blot for total HDAC6 or by consulting literature or protein expression databases. |
| Antibody Issues | - Verify the specificity and optimal dilution of your primary antibody for acetylated α-tubulin. - Include a positive control, such as a sample treated with a well-characterized HDAC6 inhibitor like Tubastatin A, to validate your antibody and experimental setup. |
| Lysate Preparation | - Ensure that your lysis buffer contains a suitable HDAC inhibitor (like Trichostatin A or sodium butyrate) to prevent deacetylation after cell lysis. - Include protease inhibitors to prevent protein degradation. |
Issue 2: Decrease in total HDAC6 protein levels.
Some studies have reported that treatment with certain HDAC inhibitors can lead to a decrease in the total protein level of the targeted HDAC.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibitor-induced Protein Degradation | - This may be a genuine biological effect. To investigate, you can perform a time-course experiment to observe when the decrease begins. - To determine if the degradation is proteasome-mediated, you can co-treat cells with a proteasome inhibitor (e.g., MG132) and this compound and observe if the HDAC6 level is restored. |
| Off-target Effects | - Use the lowest effective concentration of this compound to minimize potential off-target effects. - Consider using a structurally different HDAC6 inhibitor as a control to see if the effect is specific to this compound. |
Issue 3: Non-specific bands or high background.
These are common issues in Western blotting and are often related to the technical execution of the experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Antibody Concentration | - Optimize the concentration of both primary and secondary antibodies. High concentrations can lead to non-specific binding. |
| Blocking | - Ensure adequate blocking of the membrane. Use a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature. |
| Washing Steps | - Increase the number and/or duration of washing steps after antibody incubations to remove unbound antibodies. |
| Contaminated Buffers | - Prepare fresh buffers, especially the wash buffer (TBST), to avoid microbial contamination that can cause speckles on the blot. |
Experimental Protocols
Western Blot Protocol for Detecting Changes in α-Tubulin Acetylation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the predetermined time.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and an HDAC inhibitor (e.g., 10 µM Trichostatin A) to preserve the acetylation state of proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
-
Stripping and Reprobing (Optional):
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total α-tubulin or a housekeeping protein like GAPDH or β-actin.
-
Data Presentation
Table 1: this compound Inhibitor Profile
| Target | IC50 (nM) |
| HDAC6 | 28 |
| HDAC1 | 5.2 |
| HDAC2 | 11 |
Note: While potent against HDAC6, this compound also shows activity against HDAC1 and HDAC2. Selectivity is dose-dependent.
Table 2: Example of Expected Quantitative Western Blot Data
| Treatment | Relative Acetylated α-Tubulin Level (Normalized to Total α-Tubulin) |
| Vehicle Control | 1.0 |
| This compound (Low Conc.) | 2.5 |
| This compound (High Conc.) | 4.8 |
Visualizations
Caption: Simplified signaling pathway of HDAC6 and the effect of this compound.
Caption: Standard workflow for Western blot analysis of this compound effects.
Caption: A logical troubleshooting flowchart for unexpected Western blot results.
Technical Support Center: Measuring Hdac6-IN-32 Efficacy In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to measuring the in vivo efficacy of Hdac6-IN-32, a selective inhibitor of Histone Deacetylase 6 (HDAC6). The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it inform in vivo efficacy studies?
A1: this compound is a selective inhibitor of HDAC6. Unlike other HDACs that are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm.[1][2] Its main substrates are non-histone proteins, most notably α-tubulin and the heat shock protein 90 (Hsp90).[3][4] By inhibiting HDAC6, this compound increases the acetylation of these proteins. Increased α-tubulin acetylation is associated with enhanced microtubule stability and improved axonal transport, which is relevant for neurodegenerative disease models.[5][6] Increased Hsp90 acetylation can lead to the degradation of its client proteins, many of which are oncoproteins, providing a rationale for its use in cancer models.[2] Therefore, in vivo efficacy studies should focus on measuring the direct pharmacodynamic effect (increased α-tubulin acetylation) and the downstream therapeutic outcomes in relevant disease models.
Q2: What are the key pharmacodynamic markers to measure this compound target engagement in vivo?
A2: The most reliable and widely used pharmacodynamic marker for HDAC6 inhibition in vivo is the level of acetylated α-tubulin in tissues of interest.[1][3] An increase in acetylated α-tubulin relative to total α-tubulin indicates that this compound has reached its target and is exerting its inhibitory effect. This can be measured by Western blotting of tissue lysates. It is crucial to collect tissues at various time points after this compound administration to determine the time course of target engagement.
Q3: What are the common animal models used to evaluate the efficacy of HDAC6 inhibitors like this compound?
A3: The choice of animal model depends on the therapeutic indication. For oncology, human tumor xenograft models in immunocompromised mice are commonly used.[2][7][8] For neurodegenerative diseases, transgenic mouse models that recapitulate aspects of the human disease are employed, such as models for Alzheimer's disease, Parkinson's disease, and Charcot-Marie-Tooth disease.[5][9][10] For inflammatory conditions, models of induced inflammation, such as lipopolysaccharide (LPS)-induced inflammation, can be utilized.
Q4: How can I assess the therapeutic efficacy of this compound in a cancer xenograft model?
A4: In a cancer xenograft model, the primary efficacy endpoint is the inhibition of tumor growth. This is typically measured by caliper measurements of the tumor volume over time.[7] At the end of the study, tumors can be excised, weighed, and processed for pharmacodynamic and biomarker analysis, such as Western blotting for acetylated α-tubulin and immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Q5: What behavioral tests are relevant for assessing the efficacy of this compound in models of neurological disorders?
A5: For neurological disorders, a battery of behavioral tests can be used to assess different aspects of cognitive and motor function. For anxiety-related phenotypes, the elevated plus-maze and open field tests are commonly used.[11] For learning and memory, the Morris water maze and contextual fear conditioning are standard tests.[12] For motor deficits, rotarod and grip strength tests are employed. The choice of tests should be tailored to the specific deficits observed in the disease model.
Troubleshooting Guides
Problem 1: No significant increase in acetylated α-tubulin is observed in the target tissue after this compound administration.
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | Perform a dose-response study to determine the optimal dose of this compound that leads to a significant increase in acetylated α-tubulin. |
| Poor Bioavailability/Pharmacokinetics | Conduct pharmacokinetic studies to determine the concentration of this compound in the plasma and target tissue over time. The dosing regimen may need to be adjusted. |
| Incorrect Timing of Tissue Collection | Perform a time-course experiment to identify the time point of maximal target engagement after this compound administration. |
| Technical Issues with Western Blotting | Ensure the quality of your antibodies and optimize the Western blot protocol. Use a positive control (e.g., a cell lysate treated with a known HDAC6 inhibitor in vitro) to validate the assay. |
Problem 2: High variability in tumor growth is observed in the xenograft study, making it difficult to assess the efficacy of this compound.
| Possible Cause | Troubleshooting Step |
| Inconsistent Tumor Cell Implantation | Standardize the number of cells injected and the injection technique. Ensure all animals have tumors of a similar size at the start of treatment. |
| Animal Health Issues | Monitor the health of the animals closely. Body weight loss can be an early indicator of toxicity or other health problems that can affect tumor growth. |
| Insufficient Sample Size | Perform a power analysis to determine the appropriate number of animals per group to detect a statistically significant difference in tumor growth. |
Problem 3: No significant behavioral improvement is observed in a neurological disease model despite evidence of target engagement.
| Possible Cause | Troubleshooting Step |
| Behavioral Test is Not Sensitive Enough | Consider using a battery of behavioral tests to assess different aspects of the phenotype. Ensure the chosen tests are appropriate for the specific deficits in your model. |
| Timing of Treatment | The therapeutic window for intervention may be narrow. Test different treatment initiation times and durations to determine the optimal therapeutic regimen. |
| Off-target Effects | While this compound is selective, off-target effects at high doses cannot be ruled out. Correlate the behavioral effects with the dose-response for target engagement. |
| Disease Model Progression | The disease may have progressed to a point where the damage is irreversible. Consider earlier intervention in the disease course. |
Quantitative Data Summary
Note: Specific in vivo efficacy data for this compound is not extensively available in the public domain. The following tables provide examples of quantitative data that should be generated in preclinical studies, using representative data for selective HDAC6 inhibitors.
Table 1: Example of a Dose-Response Study for a Selective HDAC6 Inhibitor on Acetylated α-Tubulin Levels in Mouse Brain.
| Treatment Group | Dose (mg/kg) | Acetylated α-Tubulin / Total α-Tubulin (Fold Change vs. Vehicle) |
| Vehicle | 0 | 1.0 ± 0.2 |
| HDAC6 Inhibitor | 10 | 2.5 ± 0.5 |
| HDAC6 Inhibitor | 25 | 4.8 ± 0.9 |
| HDAC6 Inhibitor | 50 | 5.2 ± 1.1 |
Table 2: Example of an Efficacy Study of a Selective HDAC6 Inhibitor in a Human Tumor Xenograft Model.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 1250 ± 150 | - |
| HDAC6 Inhibitor (25 mg/kg) | 625 ± 100 | 50 |
Table 3: Example of a Behavioral Study of a Selective HDAC6 Inhibitor in a Mouse Model of Anxiety.
| Treatment Group | Time Spent in Open Arms of Elevated Plus Maze (seconds) |
| Wild-type + Vehicle | 120 ± 15 |
| Disease Model + Vehicle | 45 ± 10 |
| Disease Model + HDAC6 Inhibitor | 105 ± 12 |
Experimental Protocols
Protocol 1: Western Blotting for Acetylated α-Tubulin in Tissue Lysates
-
Tissue Homogenization: Homogenize frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated α-tubulin (e.g., clone 6-11B-1) and total α-tubulin overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities using densitometry software and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
Protocol 2: Tumor Xenograft Efficacy Study
-
Cell Culture: Culture the desired human cancer cell line under standard conditions.
-
Animal Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups.
-
Drug Administration: Administer this compound or vehicle according to the planned dosing schedule (e.g., daily intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
Protocol 3: Elevated Plus-Maze Test for Anxiety-Like Behavior
-
Apparatus: Use a plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Test Procedure: Place the mouse in the center of the maze, facing one of the open arms.
-
Recording: Record the behavior of the mouse for 5 minutes using a video camera.
-
Data Analysis: Analyze the video recordings to determine the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Visualizations
Caption: HDAC6 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for an in vivo tumor xenograft efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. embopress.org [embopress.org]
- 5. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the anti-tumor activity of histone deacetylase inhibitors (HDAC6) on human pancreatic adenocarcinoma (PANC-1) cell line using a zebrafish xenograft model - Helmi - Precision Cancer Medicine [pcm.amegroups.org]
- 9. [PDF] HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer’s disease: from molecular insights to clinical prospects [frontiersin.org]
- 11. Loss of Deacetylation Activity of Hdac6 Affects Emotional Behavior in Mice | PLOS One [journals.plos.org]
- 12. Reducing HDAC6 ameliorates cognitive deficits in a mouse model for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hdac6-IN-32 and Selective HDAC6 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions regarding the toxicity of selective HDAC6 inhibitors, using Hdac6-IN-32 as a representative compound. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of selective HDAC6 inhibitors in animal models?
Selective HDAC6 inhibitors are generally considered to have a better safety profile compared to pan-HDAC inhibitors.[1] However, some adverse effects have been observed, particularly at higher concentrations where selectivity may be reduced.[2] Common toxicities associated with the broader class of HDAC inhibitors, which may also be relevant depending on the selectivity of this compound, include gastrointestinal disorders, hematological effects, fatigue, and potential for cardiac, hepatic, and renal toxicity.[3][4]
Q2: Are there specific organ toxicities I should monitor when using this compound in my animal studies?
Based on the class of HDAC inhibitors, vigilant monitoring for cardiotoxicity, respiratory toxicity, renal toxicity, and hepatotoxicity is critical.[4] Specifically, incidents of atrial fibrillation, heart failure, respiratory failure, hepatic dysfunction, and acute kidney injury have been associated with some HDAC inhibitors.[4] For selective HDAC6 inhibitors like Ricolinostat, the most common adverse effects observed in clinical studies were fatigue, diarrhea, and transient cytopenias.[5] Therefore, it is advisable to include comprehensive organ function monitoring in your preclinical study design.
Q3: What are the common hematological adverse events observed with HDAC inhibitors?
Thrombocytopenia, neutropenia, and anemia are the most frequently reported grade 3 and 4 hematological adverse events for the broader class of HDAC inhibitors.[6] These effects are typically transient and reversible.[3]
Q4: Can off-target effects contribute to the toxicity of selective HDAC6 inhibitors?
Yes, at high concentrations, selective HDAC6 inhibitors can co-inhibit other HDAC enzymes, which may lead to reduced growth, migratory, and invasive activity of cells but also contribute to off-target toxicities.[2] It is crucial to perform dose-response studies to identify a therapeutic window that minimizes off-target effects.
Troubleshooting Guide
Issue: I am observing unexpected weight loss and lethargy in my animal models treated with this compound.
Possible Causes and Solutions:
-
Gastrointestinal Toxicity: Nausea, vomiting, anorexia, and diarrhea are common side effects of HDAC inhibitors.[3]
-
Troubleshooting Step: Implement supportive care such as providing highly palatable and easily digestible food. Ensure adequate hydration. Consider reducing the dose or frequency of administration.
-
-
Systemic Toxicity: The observed effects could be signs of broader systemic toxicity.
-
Troubleshooting Step: Perform a complete blood count (CBC) and serum chemistry panel to assess hematological parameters and organ function (liver, kidney). This will help to identify specific organ damage.
-
Issue: My in vivo experiments show reduced efficacy and potential toxicity at higher doses of this compound.
Possible Causes and Solutions:
-
Loss of Selectivity: High concentrations of selective HDAC6 inhibitors may lead to inhibition of other HDAC isoforms, causing off-target effects and increased toxicity.[2]
-
Troubleshooting Step: Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose. Correlate pharmacokinetic data with pharmacodynamic markers of HDAC6 inhibition (e.g., tubulin acetylation) and toxicity.
-
-
Poor Pharmacokinetics: The compound may have poor metabolic stability or low systemic exposure, requiring higher doses that lead to toxicity.[5]
-
Troubleshooting Step: Perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This information can guide dosing regimen adjustments.
-
Quantitative Toxicity Data Summary
Since specific data for "this compound" is not publicly available, the following table summarizes the adverse events reported for the general class of HDAC inhibitors in clinical trials, which can serve as a guide for preclinical monitoring.
| Adverse Event Class | Specific Events Observed (Grade 3-4) | Frequency in Phase II Single-Agent Trials | Citation |
| Gastrointestinal | Nausea & Vomiting | Up to 14% | [3] |
| Anorexia | Up to 20% | [3] | |
| Hematological | Thrombocytopenia | Up to 50% | [3] |
| Neutropenia | Up to 21% | [3] | |
| Anemia | Up to 21% | [3] | |
| Constitutional | Fatigue | Frequently Reported | [3][6] |
Experimental Protocols
In Vivo Toxicity Assessment Workflow
A general workflow for assessing the in vivo toxicity of a novel selective HDAC6 inhibitor like this compound is outlined below. This typically involves a dose-escalation study in a relevant animal model (e.g., mice or rats).
Methodology for In Vivo Toxicity Study:
-
Animal Models: Select appropriate rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to control (vehicle) and treatment groups (at least three dose levels of this compound).
-
Administration: Administer the compound and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 14 or 28 days).
-
Monitoring: Record clinical signs of toxicity, body weight, and food consumption daily.
-
Terminal Procedures: At the end of the study, collect blood for complete blood count and serum chemistry analysis. Euthanize animals and perform a gross necropsy. Collect major organs and tissues for histopathological examination.
-
Data Analysis: Statistically analyze all collected data to determine any significant treatment-related effects.
Signaling Pathways and Toxicity
HDAC6 primarily functions in the cytoplasm, deacetylating non-histone proteins like α-tubulin and Hsp90.[1][7] Its inhibition can impact several cellular processes, which may be linked to both efficacy and toxicity.
The inhibition of HDAC6 by this compound leads to the hyperacetylation of its substrates. This can result in increased microtubule stability and altered cell motility.[8] Additionally, the modulation of Hsp90 function can affect the degradation of client proteins, and interference with aggresome formation can impact cellular handling of misfolded proteins.[5][7] These on-target effects, if not properly controlled, could potentially lead to cellular stress and contribute to toxicity.
References
- 1. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective pharmacological inhibitors of HDAC6 reveal biochemical activity but functional tolerance in cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A real-world pharmacovigilance study investigating the toxicities of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and toxicity of histone deacetylase inhibitors in relapsed/refractory multiple myeloma: Systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of Deacetylation Activity of Hdac6 Affects Emotional Behavior in Mice | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Navigating Off-Target Kinase Activity of Selective HDAC6 Inhibitors: A Technical Support Guide
Fictional Technical Support Center for Hdac6-IN-32
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target kinase activity of the selective HDAC6 inhibitor, this compound. Due to the limited publicly available kinome screening data for this compound, this guide utilizes data from the well-characterized and highly selective HDAC6 inhibitor, Ricolinostat (ACY-1215) , as a representative example to illustrate key concepts and troubleshooting strategies. The principles and methodologies described herein are broadly applicable to other selective HDAC6 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selectivity important?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a primarily cytoplasmic enzyme involved in various cellular processes, including protein degradation and cell motility. Selective inhibition of HDAC6 is desirable to avoid the broader effects and potential toxicities associated with pan-HDAC inhibitors. However, like many small molecule inhibitors, this compound may exhibit off-target activity against protein kinases, which can lead to unintended biological consequences and complicate the interpretation of experimental results.
Q2: What are the potential consequences of off-target kinase activity?
Off-target kinase inhibition can lead to a range of confounding effects, including:
-
Misinterpretation of Phenotypic Data: An observed cellular effect may be incorrectly attributed to HDAC6 inhibition when it is, in fact, due to the modulation of an off-target kinase.
-
Activation or Inhibition of Unintended Signaling Pathways: Off-target effects can perturb critical signaling networks, such as the PI3K/AKT and MAPK/ERK pathways, leading to unforeseen cellular responses.
-
Cellular Toxicity: Inhibition of essential kinases can result in cytotoxicity that is independent of HDAC6 inhibition.
-
Complications in Preclinical and Clinical Development: Unidentified off-target activities can lead to unexpected side effects and hinder the translation of a compound into a therapeutic.
Q3: How can I determine if my experimental observations are due to off-target effects?
Several strategies can be employed:
-
Use of Structurally Unrelated Inhibitors: Confirm key findings using a different, structurally distinct selective HDAC6 inhibitor. If the effect is reproduced, it is more likely to be an on-target effect.
-
Rescue Experiments: If the off-target kinase is known or suspected, overexpressing a drug-resistant mutant of that kinase should rescue the observed phenotype if it is indeed an off-target effect.
-
Direct Measurement of Target Engagement: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with HDAC6 at the concentrations used in your experiments.
-
Kinome Profiling: Screen this compound against a broad panel of kinases to identify potential off-targets.
Q4: What are the common signaling pathways affected by off-target kinase activity of HDAC6 inhibitors?
While specific off-target profiles vary, selective HDAC6 inhibitors have been reported to influence key signaling pathways, often through indirect mechanisms or direct off-target kinase inhibition. Two of the most commonly affected pathways are:
-
PI3K/AKT Pathway: This pathway is central to cell growth, survival, and proliferation.
-
MAPK/ERK Pathway: This cascade is crucial for regulating cell division, differentiation, and stress responses.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype. | 1. Off-target kinase activity. 2. Variation in inhibitor concentration. 3. Cell line-specific effects. | 1. Confirm On-Target Effect: Use a structurally unrelated HDAC6 inhibitor. 2. Perform Dose-Response Curve: Determine the minimal effective concentration to reduce off-target risks. 3. Test in Multiple Cell Lines: Verify the phenotype in different cellular contexts. 4. Perform a Kinome Scan: Identify potential off-target kinases (see Data Presentation section). |
| Observed phenotype does not correlate with HDAC6 inhibition. | 1. The phenotype is mediated by an off-target kinase. 2. The effect is downstream of a pathway modulated by an off-target kinase. | 1. CETSA: Confirm HDAC6 engagement at the active concentration. 2. Inhibit Suspected Off-Target: Use a known selective inhibitor for the suspected off-target kinase and see if it phenocopies the effect of this compound. 3. Pathway Analysis: Use western blotting to examine the phosphorylation status of key proteins in suspected off-target pathways (e.g., p-AKT, p-ERK). |
| High cellular toxicity at effective concentrations. | 1. Off-target inhibition of an essential kinase. 2. On-target toxicity in the specific cell line. | 1. Lower the Concentration: Use the lowest effective concentration of this compound. 2. Compare with Other HDAC6 Inhibitors: Assess if the toxicity is a class effect or specific to this compound. 3. Identify Off-Target: If a kinome scan reveals potent inhibition of a known survival kinase, this may be the cause. |
| Difficulty interpreting biochemical kinase assay results. | 1. Assay interference (e.g., compound fluorescence). 2. Incorrect assay conditions (e.g., ATP concentration). 3. Reagent instability. | 1. Run Controls: Include no-enzyme and no-compound controls. 2. Use Orthogonal Assay: Confirm hits with a different assay format (e.g., fluorescence polarization vs. luminescence). 3. Optimize ATP Concentration: Run assays at or near the Km of ATP for each kinase. 4. Check Reagent Quality: Ensure enzymes and substrates are properly stored and handled. |
Data Presentation: Off-Target Kinase Profile of Ricolinostat (ACY-1215)
The following table summarizes the off-target activities of the selective HDAC6 inhibitor Ricolinostat (ACY-1215) against a panel of kinases. This data is presented as an example to illustrate the type of information that is critical for understanding and mitigating off-target effects. Data is typically presented as percent inhibition at a given concentration or as IC50 values.
| Kinase | Percent Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| HDAC6 | >99% | 5 | HDAC |
| AURKA | 45% | >1000 | Serine/Threonine Kinase |
| CHEK1 | 38% | >1000 | Serine/Threonine Kinase |
| GSK3B | 25% | >1000 | Serine/Threonine Kinase |
| ROCK1 | 22% | >1000 | Serine/Threonine Kinase |
| FLT3 | 18% | >1000 | Tyrosine Kinase |
| KIT | 15% | >1000 | Tyrosine Kinase |
| MET | 12% | >1000 | Tyrosine Kinase |
| EGFR | 8% | >1000 | Tyrosine Kinase |
| SRC | 5% | >1000 | Tyrosine Kinase |
Note: This table is a representative example based on typical kinome scan data and may not reflect the actual off-target profile of this compound.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is used to quantify the kinase activity and the inhibitory potential of a compound by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all kit components and equilibrate to room temperature.
-
Prepare the Kinase Detection Reagent by reconstituting the Kinase Detection Substrate with the Kinase Detection Buffer.
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
-
Set up Kinase Reaction:
-
In a white assay plate, add the following to each well:
-
Kinase dilution
-
Substrate/ATP mixture
-
This compound dilution or vehicle control
-
-
Initiate the reaction by adding the final component (typically ATP or enzyme).
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C) for the desired reaction time.
-
-
Terminate Reaction and Deplete ATP:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Detect ADP:
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measure Luminescence:
-
Read the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition based on the signal from the vehicle control wells.
-
Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol determines if this compound engages with its target (HDAC6) in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cultured cells
-
This compound
-
PBS (Phosphate-Buffered Saline) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for SDS-PAGE and Western blotting
-
Primary antibody against HDAC6 and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermocycler or heating blocks
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the desired concentration of this compound or vehicle control for a specified time.
-
-
Heating:
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against HDAC6.
-
Probe with a secondary HRP-conjugated antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for HDAC6 at each temperature.
-
Plot the percentage of soluble HDAC6 relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Signaling Pathways Potentially Affected by Off-Target Kinase Activity
The following diagrams illustrate the PI3K/AKT and MAPK/ERK signaling pathways, which are often modulated by kinase inhibitors. Off-target inhibition by an HDAC6 inhibitor could potentially impact these pathways at various nodes.
Hdac6-IN-32 long-term storage and stability
Welcome to the technical support center for Hdac6-IN-32, a selective and potent inhibitor of Histone Deacetylase 6 (HDAC6). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, stability, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. For another selective HDAC6 inhibitor, Hdac6-IN-33, specific storage guidelines are provided that can serve as a reference.[1][2] It is recommended to store this compound under the conditions listed in the Certificate of Analysis provided by the supplier.[3]
Q2: How should I prepare stock solutions of this compound?
A2: To prepare a stock solution, it is recommended to dissolve this compound in a suitable solvent such as DMSO. For a similar compound, Hdac6-IN-33, a stock solution of 100 mg/mL in DMSO can be prepared, which may require ultrasonication and warming to 60°C to fully dissolve.[1][2] Always use freshly opened, high-purity DMSO to avoid hygroscopic effects that can impact solubility.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of HDAC6.[3] HDAC6 is a unique, primarily cytoplasmic histone deacetylase that plays a key role in various cellular processes by deacetylating non-histone proteins.[4] Its substrates include α-tubulin, cortactin, and the molecular chaperone Hsp90.[4] By inhibiting HDAC6, this compound blocks the deacetylation of these substrates, leading to their hyperacetylation. This interference with microtubule dynamics can activate the spindle assembly checkpoint (SAC), leading to prolonged mitotic arrest and ultimately apoptosis in cancer cells.[3]
Q4: What are the main cellular pathways affected by this compound?
A4: The primary pathway affected by this compound is the regulation of microtubule stability through the deacetylation of α-tubulin.[5] Additionally, HDAC6 is involved in the aggresome pathway, which is responsible for the clearance of misfolded proteins.[6][7][8][9][10] By inhibiting HDAC6, this compound can disrupt this process.
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of this compound in cell-based assays.
-
Possible Cause 1: Improper Storage or Handling.
-
Solution: Ensure that this compound has been stored according to the manufacturer's recommendations. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
-
Possible Cause 2: Incorrect Concentration.
-
Solution: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may exhibit intrinsic or acquired resistance to HDAC inhibitors.[11] Consider using a different cell line or exploring combination therapies to overcome resistance.
-
Issue 2: High levels of cell death or toxicity observed.
-
Possible Cause 1: Off-target effects.
-
Solution: While this compound is selective for HDAC6, high concentrations may lead to off-target effects. Lower the concentration of the inhibitor and shorten the incubation time.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to your cells. A final DMSO concentration of less than 0.1% is generally well-tolerated by most cell lines.
-
Issue 3: Difficulty in detecting changes in protein acetylation.
-
Possible Cause 1: Insufficient Incubation Time.
-
Solution: The time required to observe changes in protein acetylation can vary. Perform a time-course experiment to determine the optimal incubation time for detecting hyperacetylation of HDAC6 substrates like α-tubulin.
-
-
Possible Cause 2: Antibody Quality.
-
Solution: Use a high-quality, validated antibody specific for acetylated α-tubulin (or other relevant acetylated substrates) for Western blot analysis.
-
Data Presentation
Table 1: Recommended Storage Conditions for Hdac6-IN-33 (as a reference for this compound)
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1][2] | |
| In Solvent | -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of α-Tubulin Acetylation
This protocol is designed to assess the inhibitory activity of this compound by measuring the level of acetylated α-tubulin, a primary substrate of HDAC6.
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate the membrane with a primary antibody against total α-tubulin or a loading control (e.g., GAPDH, β-actin) as a normalization control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
Protocol 2: HDAC6 Activity Assay (Fluorometric)
This protocol provides a general method for measuring HDAC6 enzymatic activity in vitro, which can be adapted to assess the inhibitory potential of this compound. Commercial kits are available and their specific instructions should be followed.[16][17]
-
Reagent Preparation:
-
Prepare the HDAC6 assay buffer, HDAC6 substrate, and developer solution according to the kit manufacturer's instructions.
-
Prepare a standard curve using the provided AFC standard.
-
-
Sample and Inhibitor Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a sample containing purified recombinant HDAC6 enzyme or cell lysate.
-
-
Assay Procedure:
-
In a 96-well white plate, add the HDAC6 enzyme or lysate to wells containing either the assay buffer (for control) or different concentrations of this compound.
-
Add the HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow for fluorescence development.
-
-
Measurement:
-
Measure the fluorescence at an excitation of ~380 nm and an emission of ~490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits HDAC6, leading to hyperacetylation of α-tubulin and microtubule stabilization.
Caption: this compound disrupts the HDAC6-mediated aggresome pathway for clearing misfolded proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6/aggresome processing pathway importance for inflammasome formation is context-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Research Portal [scholarship.miami.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. HDAC6 regulates aggresome-autophagy degradation pathway of α-synuclein in response to MPP+-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Histone deacetylase 6-mediated deacetylation of α-tubulin coordinates cytoskeletal and signaling events during platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Head-to-Head Battle of HDAC6 Inhibitors: Hdac6-IN-32 Emerges as a More Potent Successor to Tubastatin A
In the landscape of selective histone deacetylase 6 (HDAC6) inhibitors, a newer contender, Hdac6-IN-32, demonstrates superior potency over the well-established Tubastatin A, according to recent research. This comparison guide delves into the available data on the potency and selectivity of these two critical research tools, providing a comprehensive overview for researchers, scientists, and drug development professionals.
This compound, also identified as compound 25202, has been shown to inhibit HDAC6 with a half-maximal inhibitory concentration (IC50) of 3.5 nM in enzymatic assays. In cellular assays, it exhibits an anti-proliferative IC50 of 1.0 µM in castration-resistant prostate cancer (CRPC) cells. In the same cellular assay, Tubastatin A showed an IC50 of 5.4 µM, indicating a significantly lower potency in this context.
Potency and Selectivity at a Glance
| Compound | HDAC6 IC50 (Enzymatic Assay) | Anti-proliferative IC50 (CRPC cells) | Selectivity Profile |
| This compound | 3.5 nM[1] | 1.0 µM[1] | Selective for HDAC6 over Class I HDACs (validated by histone H3 acetylation)[1] |
| Tubastatin A | ~15 nM[2][3][4] | 5.4 µM[1] | Highly selective for HDAC6 over most other HDAC isoforms, with notable exception of HDAC8.[2][3] |
Delving into the Experimental Details
The determination of the potency and selectivity of these inhibitors relies on robust experimental protocols. Below are detailed methodologies for the key experiments cited.
In Vitro HDAC6 Enzymatic Inhibition Assay (Fluorogenic)
This assay quantifies the enzymatic activity of HDAC6 in the presence of an inhibitor.
Principle: A fluorogenic substrate, which becomes fluorescent upon deacetylation by HDAC6, is used. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
Protocol:
-
Reagents: Recombinant human HDAC6 enzyme, fluorogenic HDAC6 substrate (e.g., a peptide containing an acetylated lysine), assay buffer, and the test inhibitors (this compound or Tubastatin A) at various concentrations.
-
Procedure: a. The HDAC6 enzyme is pre-incubated with serially diluted concentrations of the inhibitor in an assay buffer in a 96-well plate. b. The enzymatic reaction is initiated by adding the fluorogenic substrate. c. The reaction is allowed to proceed for a set time at 37°C. d. A developer solution is added to stop the reaction and generate the fluorescent signal from the deacetylated substrate. e. The fluorescence is measured using a microplate reader.
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce HDAC6 activity by 50%, is calculated from this dose-response curve.
dot graph "HDAC6_Enzymatic_Assay_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Preparation" { label="Preparation"; bgcolor="#F1F3F4"; "Enzyme_Inhibitor" [label="HDAC6 Enzyme +\nInhibitor Dilutions"]; }
subgraph "cluster_Reaction" { label="Reaction"; bgcolor="#F1F3F4"; "Add_Substrate" [label="Add Fluorogenic\nSubstrate"]; "Incubation" [label="Incubate at 37°C"]; }
subgraph "cluster_Detection" { label="Detection"; bgcolor="#F1F3F4"; "Add_Developer" [label="Add Developer"]; "Measure_Fluorescence" [label="Measure Fluorescence"]; }
subgraph "cluster_Analysis" { label="Analysis"; bgcolor="#F1F3F4"; "Calculate_IC50" [label="Calculate IC50"]; }
"Enzyme_Inhibitor" -> "Add_Substrate" [label="Initiate Reaction"]; "Add_Substrate" -> "Incubation"; "Incubation" -> "Add_Developer" [label="Stop Reaction"]; "Add_Developer" -> "Measure_Fluorescence"; "Measure_Fluorescence" -> "Calculate_IC50"; } caption: "Workflow for HDAC6 Enzymatic Inhibition Assay."
Cellular Assay for Selectivity: Western Blot for α-tubulin and Histone H3 Acetylation
This assay assesses the selectivity of the HDAC6 inhibitor within a cellular context by measuring the acetylation levels of a known HDAC6 substrate (α-tubulin) and substrates of Class I HDACs (histones).
Principle: A selective HDAC6 inhibitor should increase the acetylation of α-tubulin without significantly affecting the acetylation of histones at concentrations where it effectively inhibits HDAC6.
Protocol:
-
Cell Culture and Treatment: a. Culture a relevant cell line (e.g., CRPC cells like PC-3 or DU-145) to an appropriate confluency. b. Treat the cells with various concentrations of this compound or Tubastatin A for a specified period.
-
Protein Extraction: a. Lyse the cells to extract total protein. b. Determine the protein concentration of the lysates.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a membrane. b. Block the membrane to prevent non-specific antibody binding. c. Incubate the membrane with primary antibodies specific for acetylated α-tubulin, total α-tubulin, acetylated histone H3, and total histone H3. A loading control like GAPDH or β-actin should also be used. d. Wash the membrane and incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP). e. Detect the protein bands using a chemiluminescent or fluorescent substrate.
-
Data Analysis: Quantify the band intensities to determine the relative levels of acetylated proteins compared to the total protein and the loading control. An increase in the ratio of acetylated α-tubulin to total α-tubulin without a corresponding increase in acetylated histone H3 indicates selectivity for HDAC6.
dot graph "Western_Blot_Selectivity_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Cell_Treatment" [label="Treat Cells with\nInhibitor"]; "Protein_Extraction" [label="Protein Extraction"]; "SDS_PAGE" [label="SDS-PAGE"]; "Transfer" [label="Transfer to Membrane"]; "Blocking" [label="Blocking"]; "Primary_Antibody" [label="Incubate with Primary Antibodies\n(Ac-α-tubulin, Ac-Histone H3)"]; "Secondary_Antibody" [label="Incubate with Secondary Antibodies"]; "Detection" [label="Detection"]; "Analysis" [label="Analyze Band Intensities"];
"Cell_Treatment" -> "Protein_Extraction"; "Protein_Extraction" -> "SDS_PAGE"; "SDS_PAGE" -> "Transfer"; "Transfer" -> "Blocking"; "Blocking" -> "Primary_Antibody"; "Primary_Antibody" -> "Secondary_Antibody"; "Secondary_Antibody" -> "Detection"; "Detection" -> "Analysis"; } caption: "Workflow for Cellular Selectivity Assay."
Signaling Pathways and Mechanism of Action
HDAC6 is a unique, primarily cytoplasmic deacetylase that plays a crucial role in various cellular processes by targeting non-histone proteins. Its inhibition impacts several signaling pathways. Both this compound and Tubastatin A exert their effects by blocking the deacetylase activity of HDAC6, leading to the hyperacetylation of its substrates, most notably α-tubulin.
Hyperacetylation of α-tubulin disrupts the dynamics of microtubules, which are essential components of the cellular cytoskeleton. This interference with microtubule function can lead to an activation of the Spindle Assembly Checkpoint (SAC), a critical cell cycle control mechanism that ensures proper chromosome segregation. Prolonged activation of the SAC can induce mitotic arrest, ultimately leading to programmed cell death, or apoptosis. This mechanism is particularly relevant in the context of cancer therapy, as it targets rapidly dividing cells. The superior anti-proliferative effect of this compound in CRPC cells suggests it is more effective at inducing this cascade of events.
dot digraph "HDAC6_Inhibition_Pathway" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Inhibition" { label="Inhibition"; bgcolor="#F1F3F4"; "Inhibitor" [label="this compound or\nTubastatin A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Cellular_Effects" { label="Cellular Effects"; bgcolor="#F1F3F4"; "HDAC6" [label="HDAC6"]; "Alpha_Tubulin" [label="α-tubulin\n(acetylated)"]; "Microtubules" [label="Microtubule\nDynamics Disrupted"]; }
subgraph "cluster_Downstream_Consequences" { label="Downstream Consequences"; bgcolor="#F1F3F4"; "SAC" [label="Spindle Assembly\nCheckpoint (SAC) Activation"]; "Mitotic_Arrest" [label="Mitotic Arrest"]; "Apoptosis" [label="Apoptosis"]; }
"Inhibitor" -> "HDAC6" [label="Inhibits"]; "HDAC6" -> "Alpha_Tubulin" [label="Deacetylates"]; "Alpha_Tubulin" -> "Microtubules"; "Microtubules" -> "SAC"; "SAC" -> "Mitotic_Arrest"; "Mitotic_Arrest" -> "Apoptosis"; } caption: "Signaling pathway of HDAC6 inhibition."
References
A Comparative Guide to Selective HDAC6 Inhibitors: Hdac6-IN-32 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Its primary cytoplasmic localization and unique substrate specificity, notably α-tubulin, distinguish it from other HDAC isoforms. Consequently, the development of selective HDAC6 inhibitors that avoid the toxicity associated with pan-HDAC inhibition is a major focus of current research. This guide provides a comparative overview of Hdac6-IN-32 and other prominent selective HDAC6 inhibitors, focusing on their biochemical potency, selectivity, and cellular effects.
Performance Comparison of Selective HDAC6 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other well-characterized selective HDAC6 inhibitors: Ricolinostat (ACY-1215), Nexturastat A, and Tubastatin A. The data is presented as half-maximal inhibitory concentrations (IC50) in nanomolar (nM) concentrations. A lower IC50 value indicates higher potency. Selectivity is inferred by comparing the IC50 for HDAC6 to that of other HDAC isoforms, particularly the class I HDACs (HDAC1, 2, and 3).
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity Notes |
| This compound * | 28 | 5.2 | 11 | - | - | Potent inhibitor of HDAC1, HDAC2, and HDAC6, suggesting pan-HDAC activity rather than selectivity for HDAC6. |
| Ricolinostat (ACY-1215) | 5[1][2][3][4] | 58[1][5] | 48[1][5] | 51[1][5] | 100[2][4] | Over 10-fold selectivity for HDAC6 over class I HDACs.[2][3][4][6] |
| Nexturastat A | 5[7][8][9][10][11] | 3000[7] | - | - | 1000[7] | Over 600-fold selectivity for HDAC6 over HDAC1 and over 190-fold selectivity over HDAC8.[7] |
| Tubastatin A | 15[12][13][14][15] | >16000 | >16000 | >16000 | 900[12][16] | Over 1000-fold selectivity against other HDAC isoforms, with the exception of HDAC8.[12][13][14] |
*Note on this compound: There is conflicting information regarding the selectivity of this compound. While some vendors describe it as a selective HDAC6 inhibitor, available IC50 data from DC Chemicals for a compound designated "HDAC-IN-32" indicates potent inhibition of HDAC1 and HDAC2 in addition to HDAC6. Researchers should exercise caution and independently verify the selectivity profile of this compound.
Key Cellular Effects of Selective HDAC6 Inhibition
Selective inhibition of HDAC6 leads to a distinct set of cellular consequences, primarily stemming from the hyperacetylation of its non-histone substrates.
| Cellular Effect | This compound | Ricolinostat (ACY-1215) | Nexturastat A | Tubastatin A |
| α-tubulin Hyperacetylation | Interferes with microtubule dynamics[17] | Induces α-tubulin hyperacetylation | Increases acetylated α-tubulin levels[7] | Induces α-tubulin hyperacetylation[12][13] |
| Apoptosis Induction | Induces apoptosis in CRPC cells[17] | Suppresses cell proliferation and promotes apoptosis[3][4][6] | Induces apoptosis in multiple myeloma cells | Increases apoptosis[14] |
| Mitotic Arrest | Leads to prolonged mitotic arrest[17] | Not explicitly stated | Induces G1 phase arrest in multiple myeloma cells | Not explicitly stated |
Signaling Pathways Modulated by HDAC6 Inhibition
HDAC6 plays a crucial role in several key cellular pathways. Its inhibition can therefore lead to significant downstream effects.
Caption: HDAC6 facilitates the clearance of misfolded proteins via the aggresome-autophagy pathway.
Inhibition of HDAC6 disrupts this process, leading to the accumulation of cytotoxic protein aggregates, which can contribute to apoptosis.
Caption: Inhibition of HDAC6 leads to tubulin hyperacetylation, mitotic arrest, and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize selective HDAC6 inhibitors.
HDAC6 Enzymatic Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HDAC6 in a cell-free system.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in HDAC assay buffer.
-
In a 96-well black microplate, add the HDAC assay buffer, the test compound dilution (or DMSO for control), and the recombinant HDAC6 enzyme.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate to each well.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: A typical workflow for a fluorometric HDAC6 enzymatic assay.
Acetylated α-Tubulin Western Blot
This cell-based assay is used to confirm the target engagement of an HDAC6 inhibitor by measuring the level of its primary substrate, acetylated α-tubulin.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a DMSO control) for a specified period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetyl-α-tubulin antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in acetylated α-tubulin.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by an HDAC6 inhibitor.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compound as described for the Western blot protocol.
-
Harvest both the adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[6][18][19][20]
This guide provides a framework for comparing this compound to other selective HDAC6 inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to perform their own in-house validation of these compounds. The provided protocols offer a starting point for these experimental evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rocilinostat (ACY-1215,Ricolinostat)|HDAC6 inhibitor|DC Chemicals [dcchemicals.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. Medchemexpress LLC HY-16026 100mg , ACY-1215 Ricolinostat;Rocilinostat | Fisher Scientific [fishersci.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Nexturastat A | HDAC | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Tubastatin A - Chemietek [chemietek.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. apexbt.com [apexbt.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to the Selectivity of HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Unlike other HDAC isoforms, HDAC6 is predominantly cytoplasmic and plays a key role in regulating cellular processes such as protein degradation and cell motility through the deacetylation of non-histone proteins like α-tubulin and cortactin. The development of selective HDAC6 inhibitors is a critical goal to minimize off-target effects associated with pan-HDAC inhibitors and to enhance therapeutic efficacy. This guide provides a comparative analysis of the selectivity of several prominent HDAC6 inhibitors against other HDAC isoforms, supported by experimental data.
Comparative Selectivity of HDAC6 Inhibitors
The selectivity of an HDAC inhibitor is a crucial determinant of its biological activity and therapeutic window. A highly selective inhibitor will primarily target HDAC6, thereby reducing the likelihood of adverse effects stemming from the inhibition of other HDAC isoforms, which have distinct and vital cellular functions. The following table summarizes the in vitro potency (IC50 values) of several well-characterized HDAC6 inhibitors against a panel of HDAC isoforms. A lower IC50 value indicates greater potency.
| Compound | HDAC6 (nM) | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC8 (nM) | Selectivity (HDAC1/HDAC6) |
| Ricolinostat (ACY-1215) | 5[1][2][3][4] | 58[3] | 48[3] | 51[3] | 100[1][2] | ~11.6x |
| Citarinostat (ACY-241) | 2.6[5][6] | 35[6] | 45[6] | 46[5][6] | 137[6] | ~13.5x |
| Nexturastat A | 5[7][8] | 3000[8] | 6900[8] | 6650[8] | - | ~600x |
| Tubastatin A | 15[9] | >10000 | >10000 | >10000 | 855 | >667x |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation from published sources.
Experimental Protocols
The determination of inhibitor selectivity is paramount in the characterization of novel therapeutic agents. A widely used method for assessing the potency and selectivity of HDAC inhibitors is the in vitro fluorogenic assay.
Protocol: In Vitro HDAC Activity Assay (Fluorogenic)
This protocol outlines a general procedure for determining the IC50 values of an HDAC inhibitor against a panel of recombinant human HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
Test inhibitor compound at various concentrations
-
Control inhibitor (e.g., Trichostatin A)
-
384-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in assay buffer. The final concentrations should span a range that allows for the determination of an IC50 curve.
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes to their optimal concentration in cold assay buffer.
-
Reaction Setup:
-
Add a small volume of the diluted test inhibitor or control to the wells of the 384-well plate.
-
Add the diluted enzyme solution to each well.
-
Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Stop the HDAC reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Visualizing Experimental Workflow and Selectivity
To further clarify the process of determining inhibitor selectivity and the concept itself, the following diagrams are provided.
Conclusion
The development of isoform-selective HDAC inhibitors is a rapidly advancing field. As demonstrated by the comparative data, compounds like Nexturastat A and Tubastatin A exhibit remarkable selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs. This high degree of selectivity is a desirable characteristic for therapeutic candidates, as it may translate to a more favorable safety profile and targeted efficacy. The continued exploration of structure-activity relationships and the use of robust screening protocols will undoubtedly lead to the discovery of even more potent and selective HDAC6 inhibitors for the treatment of a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epigentek.com [epigentek.com]
Navigating the Selectivity Landscape of HDAC6 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecule inhibitors is paramount to ensuring targeted efficacy and minimizing off-target effects. This guide provides a comparative analysis of the selectivity of histone deacetylase 6 (HDAC6) inhibitors, with a focus on providing supporting experimental data and methodologies. While specific cross-reactivity data for Hdac6-IN-32 is not publicly available, we will explore the selectivity profiles of other well-characterized HDAC6 inhibitors to provide a framework for evaluation.
Understanding HDAC6 and the Importance of Selectivity
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction. Its substrates are predominantly non-histone proteins such as α-tubulin and the molecular chaperone Hsp90. The distinct localization and substrate profile of HDAC6 make it an attractive therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.
However, the human genome encodes 18 different histone deacetylases, categorized into four classes, which share structural similarities in their catalytic domains. Therefore, the development of isoform-selective HDAC6 inhibitors is a critical goal to avoid the potential toxicities associated with pan-HDAC inhibition. This guide will delve into the selectivity of several known HDAC6 inhibitors to illustrate the principles of assessing cross-reactivity.
Comparative Analysis of HDAC6 Inhibitor Selectivity
The following table summarizes the in vitro inhibitory activity (IC50 values) of several selective HDAC6 inhibitors against a panel of other HDAC isoforms. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A higher IC50 value indicates lower potency. The selectivity of an inhibitor for HDAC6 over other isoforms can be inferred by comparing the IC50 values.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | HDAC10 IC50 (nM) |
| SW-100 | 2.3 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| ACY-775 | 1.5 | 130 | 160 | 120 | 1,200 | 2.6 |
| Tubastatin A | 4 | 247 | - | - | 1000 | 1.9 |
| Ricolinostat (ACY-1215) | 5 | 55 | 67 | 61 | 630 | 23 |
Data compiled from various scientific publications. Note that assay conditions can influence IC50 values.
As the data indicates, inhibitors like SW-100 exhibit remarkable selectivity for HDAC6, with over a thousand-fold difference in potency compared to other HDAC isoforms. In contrast, other inhibitors, while still potent against HDAC6, show varying degrees of cross-reactivity with other HDACs, particularly HDAC10, a common off-target for HDAC6 inhibitors.
Experimental Protocol: In Vitro HDAC Inhibition Assay
The determination of IC50 values is a crucial step in characterizing the potency and selectivity of an HDAC inhibitor. A common method is a fluorogenic assay, the general workflow and protocol for which are outlined below.
Principle
This assay utilizes a fluorogenic substrate that is acetylated on a lysine residue. In the presence of an active HDAC enzyme, the acetyl group is removed. A developer solution containing a protease then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity. The presence of an HDAC inhibitor will reduce the fluorescence signal.
Materials
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
HDAC Developer (containing a protease, e.g., Trypsin)
-
Test inhibitor (e.g., this compound) and reference inhibitors
-
96-well black microplate
-
Fluorescence plate reader
Procedure
-
Compound Preparation: Prepare a serial dilution of the test inhibitor and reference inhibitors in HDAC Assay Buffer.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add the HDAC Assay Buffer.
-
Add the recombinant HDAC enzyme to each well (except for the no-enzyme control).
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Development: Add the HDAC Developer solution to each well to stop the enzymatic reaction and initiate the release of the fluorophore.
-
Fluorescence Measurement: Incubate the plate for 15 minutes at room temperature, protected from light. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical experimental workflow for determining HDAC inhibitor selectivity and a key signaling pathway involving HDAC6.
Caption: Experimental workflow for determining IC50 values of HDAC inhibitors.
Caption: Simplified HDAC6 signaling pathway and the effect of inhibition.
Conclusion
Comparative Analysis of Hdac6-IN-32 and Other HDAC6 Inhibitors in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the activity of Hdac6-IN-32 and other selective Histone Deacetylase 6 (HDAC6) inhibitors in various cancer cell lines. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of these compounds for research and development.
Introduction to HDAC6 Inhibition in Cancer Therapy
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses.[1][2][3] Unlike other HDACs that primarily target histone proteins within the nucleus, HDAC6's main substrates are non-histone proteins such as α-tubulin, cortactin, and Hsp90.[3][4] By deacetylating these proteins, HDAC6 influences microtubule dynamics, cell migration, and the clearance of misfolded proteins.[4] Overexpression of HDAC6 has been observed in various cancers and is often associated with tumor progression and metastasis, making it an attractive target for cancer therapy.[1][2] Selective inhibition of HDAC6 is a promising strategy that may offer a better therapeutic window and reduced toxicity compared to pan-HDAC inhibitors.[5]
This compound is a potent and selective inhibitor of HDAC6.[5] Its mechanism of action involves the blockage of HDAC6 activity, leading to an interference with microtubule dynamics. This disruption activates the spindle assembly checkpoint (SAC), causing prolonged mitotic arrest and ultimately inducing apoptosis in cancer cells.[5] This guide compares the reported activities of this compound with two other well-characterized selective HDAC6 inhibitors, Ricolinostat (ACY-1215) and Tubastatin A.
Comparative Activity of HDAC6 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Ricolinostat and Tubastatin A in various cancer cell lines. At present, specific IC50 data for this compound in different cancer cell lines is not publicly available.
Table 1: IC50 Values of Ricolinostat (ACY-1215) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Non-Hodgkin's Lymphoma | WSU-NHL | 1.97 | [6] |
| Non-Hodgkin's Lymphoma | RL | Not Reported | |
| Non-Hodgkin's Lymphoma | Granta-519 | 20-64 | [6] |
| Non-Hodgkin's Lymphoma | Jeko-1 | Not Reported | |
| Non-Hodgkin's Lymphoma | Hut-78 | 1.51 | [6] |
| Non-Hodgkin's Lymphoma | Karpas-299 | Not Reported | |
| Multiple Myeloma | MM.1S | 2-8 | [2] |
| Breast Cancer | MDA-MB-453 | Low (Sensitive) | [7] |
| Breast Cancer | SK-BR-3 | Low (Sensitive) | [7] |
| Breast Cancer | MDA-MB-436 | High (Resistant) | [7] |
| Breast Cancer | MDA-MB-468 | High (Resistant) | [7] |
Table 2: IC50 Values of Tubastatin A in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Breast Cancer | MCF-7 | ~15 | [8] |
| Lung Cancer | A549 | Not Reported | |
| Urothelial Cancer | 639-V | High µM range | [9] |
| Urothelial Cancer | VM-CUB1 | High µM range | [9] |
Key Biological Effects and Experimental Observations
Inhibition of HDAC6 by selective inhibitors like this compound, Ricolinostat, and Tubastatin A leads to several key biological effects in cancer cells.
Increased α-tubulin Acetylation and Disruption of Microtubule Dynamics
A primary consequence of HDAC6 inhibition is the hyperacetylation of its substrate, α-tubulin.[4] This modification is associated with increased microtubule stability.[8][10] The altered microtubule dynamics can interfere with essential cellular processes that rely on a dynamic microtubule network, such as cell division and migration.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limited efficacy of specific HDAC6 inhibition in urothelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tubulin acetylation: responsible enzymes, biological functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biochemical Assays for Confirming Hdac6-IN-32 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biochemical assays used to confirm the inhibition of Histone Deacetylase 6 (HDAC6) by the selective inhibitor, Hdac6-IN-32. We present supporting experimental data for this compound and compare its performance with other well-established HDAC6 inhibitors. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings in your own research.
Introduction to HDAC6 and its Inhibition
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses. Its diverse functions are attributed to the deacetylation of non-histone protein substrates such as α-tubulin and Hsp90. The dysregulation of HDAC6 activity has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling therapeutic target.
This compound is a potent and selective inhibitor of HDAC6. Confirming its inhibitory activity and selectivity is paramount for its development as a chemical probe and potential therapeutic agent. This guide focuses on the biochemical assays essential for this validation.
Comparative Analysis of HDAC6 Inhibitors
The inhibitory potency of this compound against HDAC6 was determined using a fluorogenic biochemical assay and compared to other known HDAC6 inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized in the table below.
| Inhibitor | HDAC6 IC50 (nM) | Selectivity Profile |
| This compound (HDAC6 Inhibitor III) | 29 | Highly selective over other HDACs (IC50 > 1.75 µM for HDAC1, 2, 8, and 11) |
| Tubastatin A | 15 | Highly selective for HDAC6 over most other HDAC isoforms (>1000-fold), with the exception of HDAC8 (57-fold selectivity). |
| Ricolinostat (ACY-1215) | 5 | Selective for HDAC6, with >10-fold selectivity over class I HDACs. |
| Vorinostat (SAHA) | ~10 | Pan-HDAC inhibitor, targeting multiple HDAC isoforms including HDAC1, 2, 3, and 6. |
Note: IC50 values can vary slightly depending on the specific assay conditions and reagents used.
Biochemical Assays for Measuring HDAC6 Inhibition
Several biochemical assays are available to measure HDAC6 activity and confirm the potency of inhibitors like this compound. The most common and widely used method is the fluorogenic assay due to its high sensitivity, simplicity, and high-throughput compatibility.
Fluorogenic HDAC6 Activity Assay
This assay is based on the deacetylation of a fluorogenic substrate by HDAC6. The removal of the acetyl group allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC6 activity.
Caption: Workflow of a typical fluorogenic HDAC6 inhibition assay.
Materials:
-
Recombinant human HDAC6 enzyme
-
This compound and other inhibitors of interest
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Developer (containing a protease like trypsin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and other inhibitors in DMSO.
-
Create a serial dilution of the inhibitors in HDAC Assay Buffer to achieve the desired final concentrations.
-
Dilute the recombinant HDAC6 enzyme to the working concentration in HDAC Assay Buffer.
-
Prepare the fluorogenic HDAC6 substrate in HDAC Assay Buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well black microplate, add 40 µL of HDAC Assay Buffer.
-
Add 5 µL of the diluted inhibitor solution to the test wells. For control wells (100% activity), add 5 µL of assay buffer with the same final DMSO concentration. For blank wells (no enzyme), add 5 µL of assay buffer.
-
Add 5 µL of the diluted HDAC6 enzyme solution to all wells except the blank wells.
-
Gently mix and incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic HDAC6 substrate solution to all wells.
-
Mix thoroughly and incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Signal Development and Detection:
-
Stop the enzymatic reaction by adding 50 µL of HDAC Developer solution to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Context
HDAC6 plays a critical role in cellular homeostasis through its deacetylation of key non-histone proteins. Inhibition of HDAC6 by molecules like this compound can have significant downstream effects on these pathways.
Caption: Simplified signaling pathway showing the effect of HDAC6 inhibition.
Conclusion
The fluorogenic biochemical assay is a robust and sensitive method for confirming the inhibitory activity of this compound against HDAC6. The data presented in this guide demonstrates that this compound is a potent and selective HDAC6 inhibitor, with a performance comparable or superior to other established inhibitors. The detailed experimental protocol provided herein should enable researchers to independently verify these findings and further explore the therapeutic potential of this compound. The provided diagrams offer a clear visual representation of the experimental workflow and the biological context of HDAC6 inhibition, aiding in the comprehensive understanding of this important drug target and its inhibitors.
A Head-to-Head Comparison of Hdac6-IN-32 and Other Leading HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Potency, Selectivity, and Cellular Activity
In the landscape of epigenetic drug discovery, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. The development of selective HDAC6 inhibitors is a key focus for researchers seeking to modulate cellular processes such as protein degradation and cell motility with minimal off-target effects. This guide provides a head-to-head comparison of Hdac6-IN-32 against other well-characterized HDAC6 inhibitors, focusing on their biochemical potency, isoform selectivity, and cellular mechanism of action.
Executive Summary
This guide presents a comparative analysis of this compound with other prominent HDAC6 inhibitors, namely Ricolinostat (ACY-1215), Tubastatin A, and WT161. The comparison is based on quantitative data from biochemical and cellular assays, providing a clear overview of their relative strengths. While specific IC50 values for this compound against a full panel of HDAC isoforms are not publicly available, its characterization as a potent and selective HDAC6 inhibitor positions it as a significant tool for research. This guide synthesizes available data to facilitate an informed selection of HDAC6 inhibitors for specific research applications.
Data Presentation: Biochemical Potency and Selectivity
The efficacy of an HDAC inhibitor is determined by its potency (the concentration required to inhibit the enzyme) and its selectivity (its ability to inhibit the target isoform over others). The following table summarizes the available half-maximal inhibitory concentration (IC50) values for key HDAC6 inhibitors against a panel of HDAC isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Other HDACs (IC50 > 1µM) |
| This compound | Potent and Selective[1] | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ricolinostat (ACY-1215) | 5[2] | 58[2] | 48[2] | 51[2] | 100[3] | HDAC4, 5, 7, 9, 11[3] |
| Tubastatin A | 15[4] | 16,400[5] | >30,000[6] | >30,000[6] | 854[6] | HDAC2, 3, 4, 5, 7, 9, 10, 11[6] |
| WT161 | 0.4[1][7] | 8.35[1] | 15.4[1] | 51.61[8] | >100-fold selective | >100-fold selective over other HDACs[1] |
Note: Data is compiled from various sources and assay conditions may differ.
Mechanism of Action and Cellular Effects
HDAC6's primary substrates are non-histone proteins, most notably α-tubulin. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which affects microtubule dynamics, cell motility, and protein trafficking. A key indicator of selective HDAC6 inhibition in a cellular context is the increased acetylation of α-tubulin without a corresponding increase in the acetylation of histones (a hallmark of Class I HDAC inhibition).
This compound has been shown to block HDAC6 activity, leading to interference with microtubule dynamics, activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately apoptosis in cancer cells.[1]
Ricolinostat (ACY-1215) demonstrates a dose-dependent increase in acetylated α-tubulin in various cancer cell lines.[9]
Tubastatin A is highly selective for promoting the hyperacetylation of α-tubulin over histones in cellular assays.[6]
WT161 effectively increases the levels of acetylated α-tubulin with minimal impact on global lysine acetylation, indicating its high selectivity for HDAC6 within a cellular environment.[7][8]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This biochemical assay is used to determine the IC50 values of inhibitors against purified HDAC enzymes.
Principle: The assay measures the enzymatic activity of HDACs using a fluorogenic substrate. The substrate, typically a peptide containing an acetylated lysine residue, is deacetylated by the HDAC enzyme. A developer solution is then added, which cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.
Materials:
-
Purified recombinant HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor compounds (dissolved in DMSO)
-
Developer solution (containing a protease like trypsin and a stop solution like Trichostatin A)
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in assay buffer.
-
In the wells of the microplate, add the diluted inhibitor solutions. Include wells with DMSO only as a no-inhibitor control and wells with a known pan-HDAC inhibitor (e.g., Trichostatin A) as a positive control for inhibition.
-
Add the purified HDAC enzyme to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Target Engagement: Western Blot for Acetylated α-Tubulin
This cellular assay is used to confirm that the HDAC6 inhibitor is active in cells and selectively targets HDAC6.
Principle: Cells are treated with the HDAC inhibitor, and the level of acetylated α-tubulin (a specific substrate of HDAC6) and acetylated histones (substrates of Class I HDACs) are measured by Western blotting. A selective HDAC6 inhibitor should increase the level of acetylated α-tubulin without significantly affecting the level of acetylated histones.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
HDAC inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-α-tubulin
-
Anti-α-tubulin (as a loading control)
-
Anti-acetylated-Histone H3 (as a marker for Class I HDAC inhibition)
-
Anti-Histone H3 (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitor for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells using lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-acetylated-α-tublin and anti-α-tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Repeat the Western blot procedure for acetylated-Histone H3 and Histone H3.
-
Quantify the band intensities and normalize the levels of acetylated proteins to their respective total protein levels.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the HDAC6 signaling pathway and the experimental workflows.
Caption: A simplified diagram of the HDAC6 signaling pathway.
Caption: Workflow for comparing HDAC inhibitors.
Conclusion
The selection of an appropriate HDAC6 inhibitor is critical for advancing research in various therapeutic areas. While this compound is a promising potent and selective tool, the comprehensive dataset available for Ricolinostat, Tubastatin A, and WT161 allows for a more detailed comparative analysis. Researchers should consider the specific requirements of their experimental system, including the desired potency, selectivity profile, and the need for a well-characterized tool compound, when making their selection. The experimental protocols and workflows provided in this guide offer a framework for the in-house evaluation and comparison of these and other novel HDAC6 inhibitors.
References
- 1. Discovery of specific HDAC6 inhibitor with anti-metastatic effects in pancreatic cancer cells through virtual screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels | bioRxiv [biorxiv.org]
- 9. Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Hdac6-IN-32
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Hdac6-IN-32, ensuring the safety of personnel and the protection of the environment.
I. Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential hazards. The primary safety concerns are its toxicity if ingested and its significant danger to aquatic ecosystems.[1]
Hazard Identification and Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Key Precautionary Measures:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[1][2]
II. Step-by-Step Disposal Protocol
Adherence to the following procedural steps is critical for the safe disposal of this compound and its containers.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles with side-shields.[1]
-
Chemical-resistant gloves (e.g., nitrile).[1]
-
Impervious clothing, such as a lab coat.[1]
-
A suitable respirator if there is a risk of dust or aerosol formation.[1]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated items like weighing paper or pipette tips, in a clearly labeled, sealed container.
-
The container should be designated for "Toxic Chemical Waste" or as per your institution's specific guidelines.
-
-
Liquid Waste:
-
If this compound is in a solvent, do not dispose of it down the drain.[2]
-
Collect the liquid waste in a sealed, leak-proof container.
-
The container must be clearly labeled with the chemical name and associated hazards.
-
-
Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., the solvent used to dissolve the compound).
-
Collect the rinsate as hazardous liquid waste.
-
After triple rinsing, the container may be disposed of according to institutional protocols for chemically contaminated containers.
-
3. Storage Pending Disposal:
-
Store the sealed waste containers in a cool, well-ventilated area designated for hazardous waste.[1]
-
Keep the waste away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents.[1]
4. Final Disposal:
-
The disposal of this compound must be carried out by a licensed and approved waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.
-
Provide the EHS department with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe handling and disposal.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your institution's Environmental Health and Safety (EHS) department for detailed guidance.
References
Personal protective equipment for handling Hdac6-IN-32
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Hdac6-IN-32, a selective and potent inhibitor of histone deacetylase 6 (HDAC6). Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment. This compound is a valuable research tool that interferes with microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. All personnel handling this compound must be thoroughly trained on its potential hazards and the necessary safety protocols.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant nitrile or neoprene gloves are recommended. |
| Body Protection | Impervious Clothing | A lab coat or gown that is resistant to chemical penetration. |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved respirator is necessary when handling the powder form or when there is a risk of aerosolization. |
Hazard and Precautionary Statements
| GHS Classification | Hazard Statement | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||
| P330: Rinse mouth. | ||
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life. | P273: Avoid release to the environment. |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | P391: Collect spillage. |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is critical for laboratory safety and environmental protection.
Handling and Storage
-
Handling: Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
| Emergency Scenario | Immediate Action |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][2][3] |
| Small Spill | Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for chemical waste. Clean the spill area with soap and water. |
| Large Spill | Evacuate the area. Alert others and contact your institution's emergency response team. |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste. All waste must be placed in a sealed, properly labeled container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.
Experimental Protocols
Below are generalized protocols for common experiments involving HDAC6 inhibitors. Researchers should adapt these protocols based on their specific cell lines, reagents, and experimental goals.
In Vitro HDAC6 Activity Assay (Fluorometric)
This protocol outlines the steps to measure the enzymatic activity of HDAC6 in the presence of an inhibitor like this compound.
-
Prepare Reagents:
-
Prepare HDAC6 Assay Buffer.
-
Dilute the HDAC6 substrate and a fluorogenic standard (e.g., AFC) in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in the assay buffer.
-
Prepare a solution of purified human HDAC6 enzyme in the assay buffer.
-
-
Assay Procedure:
-
Add the diluted this compound solutions to the wells of a 96-well plate.
-
Add the purified HDAC6 enzyme to the wells containing the inhibitor and to positive control wells (enzyme without inhibitor).
-
Add assay buffer to the blank wells (no enzyme).
-
Initiate the reaction by adding the HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Signal Development and Measurement:
-
Stop the reaction by adding a developer solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/490 nm for an AFC-based assay).[4][5]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Calculate the percent inhibition for each concentration of this compound compared to the positive control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
Western Blot for Acetylated α-tubulin
This protocol is used to assess the effect of this compound on the acetylation status of its primary substrate, α-tubulin.
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total α-tubulin or a housekeeping protein like GAPDH.
-
Visual Workflow and Pathway Diagrams
To further clarify the procedures and mechanisms, the following diagrams are provided.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
